Butyryl-L-carnitine Chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648715 | |
| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162067-50-7 | |
| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Classification Within Acylcarnitine Biology
Butyryl-L-carnitine chloride is chemically defined as the butyrate (B1204436) ester of L-carnitine. nih.gov It is classified as a short-chain acylcarnitine because the acyl group attached to the carnitine molecule has a short carbon chain (four carbons). nih.govhmdb.ca Acylcarnitines are organic compounds formed when a fatty acid's carboxylic acid group attaches to carnitine via an ester bond. lumiprobe.comhmdb.ca
The general function of acylcarnitines is to facilitate the transport of acyl groups, derived from fatty acids and organic acids, from the cytoplasm into the mitochondria for beta-oxidation, the process of breaking them down to generate energy. hmdb.ca Butyryl-L-carnitine is specifically a biomarker for several metabolic disorders, including short-chain acyl-CoA dehydrogenase deficiency, glutaric acidemia type II, and ethylmalonic encephalopathy. lumiprobe.comhmdb.ca
| Classification | Description |
| Chemical Class | Acylcarnitine lumiprobe.comsmolecule.com |
| Specific Type | Short-chain acyl-L-carnitine nih.gov |
| Molecular Formula | C₁₁H₂₂ClNO₄ smolecule.com |
| Parent Compound | L-carnitine smolecule.com |
Foundational Role in Carnitine System Research
Butyryl-L-carnitine Chloride in Lipid Metabolism Pathwayscaymanchem.combevital.nonih.govphysiology.orgcaymanchem.com
The metabolism of lipids, particularly fatty acids, is a fundamental process for energy production in many tissues. This compound is a key player in these pathways, facilitating the efficient breakdown of fatty acids.
Role in Fatty Acid Oxidation and Transporttargetmol.comcaymanchem.combevital.nonih.govphysiology.orgcaymanchem.commdpi.compnas.orgbevital.noresearchgate.netmdpi.comsigmaaldrich.com
The primary and most well-understood role of the carnitine system, which includes Butyryl-L-carnitine, is the transport of long-chain fatty acids from the cell's cytosol into the mitochondrial matrix, where β-oxidation occurs. bevital.nonih.govmdpi.com This transport is crucial because the inner mitochondrial membrane is impermeable to long-chain fatty acids.
The process, known as the carnitine shuttle, involves several key steps:
Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) esters, forming long-chain acyl-CoAs. nih.govmdpi.com
Formation of Acylcarnitines: The enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Butyryl-L-carnitine. nih.govmdpi.commdpi.com
Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). nih.govresearchgate.netmdpi.com
Reformation of Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back into acyl-CoA and free L-carnitine. nih.govmdpi.commdpi.com
β-Oxidation: The reformed acyl-CoA is now available for the process of β-oxidation, which breaks down the fatty acid into acetyl-CoA molecules. nih.govresearchgate.net
Butyryl-L-carnitine, as a short-chain acylcarnitine, is an intermediate in this process and can also be formed from the breakdown of longer-chain fatty acids. bevital.no The efficient functioning of this shuttle is vital for tissues that rely heavily on fatty acid oxidation for energy, such as the heart and skeletal muscle. nih.gov
Interplay with Acyl-CoA and Coenzyme A Dynamicscaymanchem.combevital.nophysiology.orgresearchgate.netmdpi.com
Beyond its role in fatty acid transport, the carnitine system, including Butyryl-L-carnitine, is critical for maintaining the balance between free coenzyme A (CoA) and acyl-CoA within the mitochondria. bevital.nobevital.no This regulation is essential because the ratio of free CoA to acyl-CoA influences the activity of numerous mitochondrial enzymes. bevital.no
By converting acyl-CoAs to acylcarnitines, the carnitine system can buffer the accumulation of acyl-CoA, thereby regenerating free CoA. mdpi.com This is particularly important under conditions of high fatty acid oxidation, where the production of acetyl-CoA can exceed the capacity of the tricarboxylic acid (TCA) cycle. The accumulation of acetyl-CoA can inhibit key enzymes, including pyruvate (B1213749) dehydrogenase, which links glycolysis to the TCA cycle. nih.gov Carnitine acetyltransferase (CRAT) facilitates the reversible transfer of acetyl groups between acetyl-CoA and carnitine, forming acetyl-L-carnitine, which can be transported out of the mitochondria, thus freeing up CoA. mdpi.comnih.gov This buffering mechanism helps to maintain metabolic flexibility and the efficient functioning of mitochondrial energy production. mdpi.com
Regulation of Mitochondrial Bioenergeticssmolecule.combevital.nophysiology.orgmdpi.comresearchgate.netmdpi.comfrontiersin.orgnumberanalytics.com
Mitochondrial bioenergetics encompasses the processes by which cells generate and utilize energy. This compound and the broader carnitine system play a significant role in modulating these intricate pathways.
Impact on Tricarboxylic Acid Cycle Activitytargetmol.comcaymanchem.combevital.nophysiology.org
The acetyl-CoA produced from β-oxidation enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that generates electron donors (NADH and FADH2) for the electron transport chain and subsequent ATP production. nih.govresearchgate.net The regulation of the acyl-CoA/CoA ratio by the carnitine system directly impacts the TCA cycle. bevital.no By preventing the excessive accumulation of acetyl-CoA, the carnitine system ensures the smooth operation of the TCA cycle. nih.gov An imbalance, specifically a high acetyl-CoA/CoA ratio, can inhibit enzymes within the TCA cycle, leading to reduced energy production. nih.gov The formation of acylcarnitines, including Butyryl-L-carnitine, helps to alleviate this inhibition and maintain the flow of metabolites through the TCA cycle. bevital.nobevital.no
Influence on Gluconeogenesis Pathwaysbevital.nophysiology.org
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The carnitine system's modulation of the acyl-CoA/CoA ratio also extends its influence to gluconeogenesis. bevital.no This ratio is a key regulator of enzymes involved in this pathway. bevital.no Studies have shown that L-carnitine administration can affect gluconeogenesis. For instance, in rats fed a high-fructose diet, which induces alterations in glucose metabolism, treatment with L-carnitine helped to normalize the increased gluconeogenesis. nih.gov This suggests that by influencing fatty acid metabolism and the availability of CoA, the carnitine system can indirectly regulate the rate of glucose production in the liver. nih.gov
Connections to Urea (B33335) Cycle Metabolismbevital.nophysiology.org
The urea cycle is a series of biochemical reactions that converts highly toxic ammonia (B1221849) into urea for excretion. numberanalytics.comwikipedia.org The carnitine system has an indirect but important connection to this pathway. The regulation of the intramitochondrial CoA pool by carnitine is crucial for the proper functioning of the urea cycle. bevital.no A decrease in free CoA can lead to a reduction in the formation of N-acetylglutamate, a necessary activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea cycle. nih.gov This can result in the accumulation of ammonia. nih.gov Therefore, by maintaining adequate levels of free CoA, the carnitine system supports the efficient operation of the urea cycle and the detoxification of ammonia. bevital.no
Table of Research Findings on Butyryl-L-carnitine and Related Compounds:
| Compound/System | Key Function/Finding | Metabolic Pathway(s) Involved | Reference(s) |
| Butyryl-L-carnitine | Acts as an intermediate in fatty acid metabolism and transport. targetmol.com | Fatty Acid Oxidation, Lipid Metabolism | targetmol.com |
| Carnitine Shuttle | Transports long-chain fatty acids into the mitochondria for β-oxidation. nih.govmdpi.com | Fatty Acid Transport, β-Oxidation | nih.govmdpi.com |
| L-Carnitine | Regulates the intramitochondrial acyl-CoA/CoA ratio. bevital.nobevital.no | Fatty Acid Oxidation, TCA Cycle, Gluconeogenesis, Urea Cycle | bevital.nobevital.no |
| Carnitine Palmitoyltransferase 1 (CPT1) | Catalyzes the formation of acylcarnitines from acyl-CoAs and L-carnitine. nih.govmdpi.com | Fatty Acid Transport | nih.govmdpi.com |
| Carnitine Palmitoyltransferase 2 (CPT2) | Converts acylcarnitines back to acyl-CoAs inside the mitochondrial matrix. nih.govmdpi.com | Fatty Acid Transport, β-Oxidation | nih.govmdpi.com |
| Carnitine Acetyltransferase (CRAT) | Buffers acetyl-CoA levels by forming acetyl-L-carnitine. mdpi.comnih.gov | Acetyl-CoA Metabolism, TCA Cycle Regulation | mdpi.comnih.gov |
Metabolism of Branched-Chain Amino Acids and Associated Pathways
Butyryl-L-carnitine, as an acylcarnitine, is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. The catabolism of these essential amino acids is a complex, multi-step process occurring predominantly in peripheral tissues like skeletal muscle, with subsequent metabolism in the liver. oup.com The initial steps involve transamination to form branched-chain α-ketoacids (BCKAs), followed by an irreversible oxidative decarboxylation by the branched-chain ketoacid dehydrogenase (BCKD) complex. oup.comcocukmetabolizma.com This reaction produces branched-chain acyl-CoA esters: isovaleryl-CoA from leucine, α-methylbutyryl-CoA from isoleucine, and isobutyryl-CoA from valine. oup.commdpi.com
The carnitine system plays a crucial role in managing these acyl-CoA pools. L-carnitine facilitates the transport of acyl groups across mitochondrial membranes and helps to buffer the ratio of free Coenzyme A (CoA) to acyl-CoA. bevital.nooup.com In conditions where BCAA metabolism is impaired, such as inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), toxic intermediates accumulate. oup.combiorxiv.org Carnitine can act as a scavenger by accepting the acyl groups from these accumulating branched-chain acyl-CoAs, forming acylcarnitines that can be transported out of the mitochondria and excreted in the urine. cocukmetabolizma.comnih.gov This process is vital for regenerating the pool of free CoA, which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation. ub.edu
Table 1: Research Findings on the Intersection of Carnitine System and BCAA Metabolism
| Finding | Organism/System Studied | Implication for BCAA Metabolism | Reference |
| BCAA catabolism produces specific acyl-CoA esters (isovaleryl-CoA, α-methylbutyryl-CoA, isobutyryl-CoA). | General BCAA Metabolism | These esters are substrates for the formation of acylcarnitines, linking BCAA breakdown directly to the carnitine pool. | oup.commdpi.com |
| C3 and C5 acylcarnitines are direct byproducts of isoleucine, valine, and leucine catabolism. | Human cohorts | Levels of these specific acylcarnitines serve as biomarkers for BCAA metabolic flux and are often elevated in insulin (B600854) resistance. | nih.gov |
| Inborn errors of BCAA metabolism (e.g., MSUD) lead to the accumulation of toxic branched-chain ketoacids. | Human Patients, Mouse Models | L-carnitine supplementation is considered a therapeutic strategy to conjugate and excrete toxic metabolites, thereby reducing neurotoxicity. | cocukmetabolizma.commdpi.combiorxiv.org |
| L-carnitine participates in the metabolism of branched-chain amino acids. | General Review | L-carnitine is essential for managing the acyl-CoA intermediates generated from BCAA breakdown. | oup.com |
| The carnitine system buffers the intramitochondrial acyl-CoA/CoA ratio. | Cellular Metabolism | A healthy acyl-CoA/CoA ratio, maintained by carnitine, is necessary for the efficient function of enzymes like the BCKD complex. | bevital.nooup.com |
Detoxification Mechanisms Involving this compound
The role of this compound in detoxification is primarily mediated by the L-carnitine moiety. L-carnitine and its esters are fundamental to a key cellular detoxification pathway that involves sequestering and eliminating potentially toxic acyl groups from mitochondria. bevital.nonih.gov This mechanism is crucial for preventing the accumulation of acyl-CoA compounds that can inhibit vital metabolic enzymes, destabilize mitochondrial membranes, and induce cellular damage. oup.comnih.gov
In various metabolic disorders, including inherited organic acidurias and defects in fatty acid oxidation, the production of specific acyl-CoA intermediates exceeds the cell's capacity for their further metabolism. nih.govnih.gov This leads to the depletion of the essential pool of free Coenzyme A (CoA). The carnitine acyltransferases catalyze the transfer of these excess acyl groups from CoA to L-carnitine, forming acylcarnitines. ub.edu These acylcarnitine esters, including butyrylcarnitine (B1668139), are water-soluble and can be transported out of the mitochondria and subsequently excreted in the urine, effectively removing the toxic acyl groups and replenishing the intramitochondrial pool of free CoA. nih.govnih.gov
This detoxification function is particularly important in conditions associated with secondary carnitine deficiency, where the body's carnitine reserves are depleted due to excessive formation and excretion of acylcarnitines to eliminate accumulated organic acids. nih.gov By providing L-carnitine, compounds like Butyryl-L-carnitine support this essential detoxification process, helping to mitigate the toxic effects of acyl-CoA accumulation. oup.comnih.gov Research has also suggested a role for butyryl-L-carnitine in counteracting metabolic disruptions induced by heavy metal toxicity, such as lead exposure, indicating a broader protective function. sigmaaldrich.com Furthermore, L-carnitine possesses antioxidant properties, capable of detoxifying reactive oxygen species like hydrogen peroxide and superoxide (B77818) anions, which contributes to its protective effects against oxidative stress. researchgate.net
Table 2: Research Findings on the Detoxification Role of Carnitine and its Esters
| Finding | Organism/System Studied | Detoxification Mechanism | Reference |
| L-carnitine facilitates the elimination of abnormal organic acids in several organic acidemias. | Human Patients | Conjugates with toxic acyl-CoAs to form excretable acylcarnitines, thus preventing their accumulation. | nih.gov |
| L-carnitine lowers the intramitochondrial acyl-CoA/CoA ratio. | General Cellular Metabolism | Prevents the toxic accumulation of acyl-CoA esters and regenerates free CoA for essential metabolic processes. | oup.com |
| In secondary carnitine deficiency, accumulated organic acids enhance the urinary excretion of carnitine as acylcarnitines. | Human Patients | Demonstrates the direct role of carnitine in binding and removing excess organic acids from the body. | nih.gov |
| Butyryl-L-carnitine may counteract lead-induced metabolic disruptions. | Rat Models | Suggests a protective role in mitigating toxicity from heavy metals. | sigmaaldrich.com |
| L-carnitine and propionylcarnitine (B99956) can detoxify hydrogen peroxide and superoxide anions. | In Vitro Studies | Exhibits direct antioxidant properties, protecting against oxidative stress. | researchgate.net |
| L-carnitine is provided as a conjugation agent to enable the excretion of toxic metabolites in BCAA metabolism disorders. | Human Patients | Highlights its therapeutic use in detoxifying harmful byproducts of amino acid catabolism. | cocukmetabolizma.com |
Cellular Transport and Bioavailability Dynamics
Transporter-Mediated Uptake Mechanisms
The uptake of Butyryl-L-carnitine chloride into cells is not a passive process but is facilitated by specific transporter proteins. Research has identified two primary transporters that interact with this compound: the Organic Cation Transporter Novel Type 2 (OCTN2) and the Amino Acid Transporter B⁰,⁺ (ATB⁰,⁺). nih.gov
This compound demonstrates a significant interaction with the OCTN2 transporter, a high-affinity, sodium-dependent transporter for L-carnitine. nih.govtandfonline.com Studies have shown that this compound acts as a potent inhibitor of OCTN2-mediated carnitine uptake. nih.govsmolecule.com This interaction is characterized as a high-affinity but low-capacity transport process. nih.gov
Research using various cell models has quantified this interaction. In human retinal pigment epithelial (HRPE) cells, this compound inhibited OCTN2-mediated carnitine transport with an IC₅₀ value of 1.5 ± 0.3 µM. nih.gov For comparison, unlabeled L-carnitine inhibited the same transporter with an IC₅₀ of 2.1 ± 0.5 µM, indicating that Butyryl-L-carnitine has a comparable, if not slightly higher, affinity for the transporter. nih.gov The transport of Butyryl-L-carnitine via OCTN2 is also electrogenic and sodium-dependent, with a K₀.₅ of 0.40 ± 0.02 µM. nih.gov This high-affinity interaction is also observed in other tissues, such as in human placental brush-border membranes, where Butyryl-L-carnitine significantly inhibits L-carnitine uptake. physiology.org
The high-affinity nature of this transport is particularly relevant for systemic distribution to organs like the heart, skeletal muscle, and kidney, where plasma concentrations of the compound may not be high. nih.gov
In addition to OCTN2, this compound also interacts with the amino acid transporter ATB⁰,⁺. nih.govfrontiersin.org This transporter is characterized as a low-affinity, high-capacity system for Butyryl-L-carnitine. nih.gov This means it can move larger quantities of the compound across cell membranes, but requires higher concentrations to do so effectively.
Studies have demonstrated that this compound inhibits ATB⁰,⁺-mediated transport of other substrates, such as glycine (B1666218). nih.govcaymanchem.com In HRPE cells expressing human ATB⁰,⁺, this compound inhibited glycine transport with an IC₅₀ of 4.6 ± 0.7 mM. nih.govnih.gov Further experiments in Xenopus laevis oocytes expressing the human transporter showed that Butyryl-L-carnitine induces sodium-dependent inward currents, confirming it is a substrate for ATB⁰,⁺. nih.govnih.gov These currents were saturable with a K₀.₅ of 1.4 ± 0.1 mM. nih.gov
The role of ATB⁰,⁺ becomes particularly important in the context of intestinal health, as its expression is upregulated during inflammation, a condition where OCTN2 expression may be reduced. nih.gov
Interactive Data Table: Kinetic Parameters of Butyryl-L-carnitine with Cellular Transporters
| Transporter | Interacting Compound | Parameter | Value | Cell System |
| OCTN2 | Butyryl-L-carnitine | IC₅₀ (vs. carnitine) | 1.5 ± 0.3 µM | HRPE cells |
| OCTN2 | L-carnitine | IC₅₀ (vs. carnitine) | 2.1 ± 0.5 µM | HRPE cells |
| OCTN2 | Butyryl-L-carnitine | K₀.₅ | 0.40 ± 0.02 µM | Oocytes |
| ATB⁰,⁺ | Butyryl-L-carnitine | IC₅₀ (vs. glycine) | 4.6 ± 0.7 mM | HRPE cells |
| ATB⁰,⁺ | Butyryl-L-carnitine | K₀.₅ | 1.4 ± 0.1 mM | Oocytes |
Intestinal Absorption Research
The intestinal absorption of L-carnitine and its derivatives is primarily mediated by OCTN2. nih.govnih.gov However, research indicates that Butyryl-L-carnitine can also be absorbed via the ATB⁰,⁺ transporter. nih.gov This dual-transporter interaction has significant implications. While OCTN2 provides a high-affinity uptake mechanism, its expression can be compromised in certain conditions. nih.gov In such cases, the high-capacity ATB⁰,⁺ transporter may serve as an alternative pathway for the intestinal absorption of Butyryl-L-carnitine. nih.govfrontiersin.org This is particularly relevant as ATB⁰,⁺ expression is known to be upregulated in inflammatory bowel conditions, suggesting a potential for enhanced delivery of Butyryl-L-carnitine to inflamed intestinal cells. nih.gov
Implications for Cellular and Systemic Carnitine Homeostasis
The interaction of Butyryl-L-carnitine with key transporters has direct consequences for the body's carnitine balance. Carnitine homeostasis is a tightly regulated process involving dietary absorption, endogenous synthesis, and efficient reabsorption in the kidneys, all largely mediated by OCTN2. scielo.brbevital.nonih.gov
Primary carnitine deficiency, a condition caused by mutations in the SLC22A5 gene that codes for OCTN2, leads to defective carnitine transport, resulting in significantly reduced plasma and tissue carnitine levels. orpha.netwikipedia.orgmedscape.com This impairs fatty acid oxidation and can lead to serious health issues. wikipedia.orgmedscape.com
Because Butyryl-L-carnitine acts as a substrate for both OCTN2 and ATB⁰,⁺, it can influence this delicate balance. nih.gov Systemically, its high-affinity transport via OCTN2 suggests it can be efficiently delivered to tissues that rely on carnitine for energy metabolism. nih.gov In the intestine, its ability to be transported by ATB⁰,⁺, especially when OCTN2 function is compromised, suggests it could serve as a source of carnitine for intestinal epithelial cells. nih.gov By being hydrolyzed into L-carnitine and butyrate (B1204436) within the cells, Butyryl-L-carnitine has the potential to replenish cellular carnitine levels. smolecule.com The circulating spectrum of carnitine esters, including butyrylcarnitine (B1668139), can reflect the cellular metabolic state. bevital.no
Physiological and Pathophysiological Research Contexts
Role in Inflammatory and Immune Homeostasis
Butyryl-L-carnitine, a butyrate (B1204436) ester of carnitine, is under investigation for its potential therapeutic applications, particularly in the context of gut inflammation. smolecule.comnih.gov This interest stems from its ability to deliver both butyrate and L-carnitine, both of which have demonstrated anti-inflammatory properties. smolecule.comnih.gov
Research suggests that Butyryl-L-carnitine could be a prodrug for treating inflammatory bowel disease (IBD). smolecule.commdpi.com Butyrate, a short-chain fatty acid, is known to suppress gut inflammation. nih.gov L-carnitine and its derivatives have also been shown to possess anti-inflammatory and antioxidant properties. mdpi.com Studies have indicated that L-carnitine can reduce inflammatory markers such as C-reactive protein (CRP), interleukins (IL-6, TNF-α), and inhibit the activity of NF-κB, a key transcription factor in the inflammatory response. nih.govnih.gov A combination of butyrate, Lactobacillus casei, and L-carnitine in a colitis model was found to control tissue inflammation by reducing levels of myeloperoxidase (MPO), thiobarbituric acid reactive substances (TBARS), TNF-α, and IL-1β. sci-hub.se
The immunomodulatory effects of Butyryl-L-carnitine's components are a key area of research. Butyrate has been shown to modulate immune cells like dendritic cells, macrophages, and T lymphocytes. sci-hub.se It can induce the expression of anti-inflammatory molecules in macrophages and dendritic cells and promote the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells. mdpi.com In a rat model of ulcerative colitis, butyrate stimulated Treg cells and increased the production of IL-10 and IL-12 while inhibiting IL-17. sci-hub.se L-carnitine also exhibits immunomodulatory effects by inhibiting the polarization of M1 macrophages and reducing the activity of Th17 cells. nih.gov Furthermore, butyrate is a ligand for G-protein-coupled receptors like GPR41 and GPR43, which are found on immune cells and may play a role in its immunosuppressive functions in the intestinal tract. nih.gov
Contributions to Mitochondrial Function and Integrity
The carnitine pool, including Butyryl-L-carnitine, is crucial for maintaining mitochondrial function and integrity. nih.gov L-carnitine and its esters are vital for transporting long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production. scielo.brcaldic.comfrontiersin.org
L-carnitine and its derivatives have been shown to inhibit mitochondria-dependent apoptosis. nih.gov They can regulate the balance of Bcl-2/Bax, inhibit the release of apoptosis-related factors, and reduce mitochondrial membrane damage. nih.gov Studies have demonstrated that acetyl-L-carnitine can prevent apoptosis in models of peripheral neuropathy by reducing cytosolic cytochrome C levels and subsequent caspase-3 activation. researchgate.net In an animal model of heart failure, L-carnitine treatment prevented the activation of caspases 3 and 9 and reduced the number of apoptotic nuclei in muscle cells. conicet.gov.ar Furthermore, both L-carnitine and acetyl-L-carnitine have been shown to promote cell survival and protect mitochondrial activity by inhibiting DNA fragmentation and nuclear condensation in brain cells subjected to serum deprivation. conicet.gov.ar
The mitochondrial permeability transition (MPT) is a critical event in cell death pathways. Research indicates that L-carnitine can suppress the MPT induced by agents like palmitoyl-CoA. researchgate.netnih.gov This suppression helps to maintain mitochondrial function and prevent the release of cytochrome c, a key step in apoptosis. nih.gov In the presence of Ca2+, L-carnitine has been shown to suppress MPT induced by various compounds. nih.gov Studies on isolated rat liver mitochondria revealed that L-carnitine prevented the decrease in respiratory competence during incubation. nih.gov Furthermore, acetyl-L-carnitine was found to suppress mitochondrial depolarization in PC12 cells. nih.gov
Neurobiological Research and Neuroprotective Effects
L-carnitine and its acetylated form, acetyl-L-carnitine, have demonstrated neuroprotective effects in various experimental models. nih.govsigmaaldrich.com These effects are attributed to their roles in mitochondrial function, antioxidant activity, and modulation of neurotransmitter systems. sigmaaldrich.comsmolecule.com
Research has shown that carnitines can improve memory, reduce neuronal death, and diminish inflammation and oxidative stress in models of spinal cord ischemia-reperfusion injury. nih.gov Acetyl-L-carnitine, in particular, is noted for its ability to enhance mitochondrial function and reduce oxidative stress in neuronal cells. smolecule.com It plays a role in fatty acid metabolism and energy production within brain cells. smolecule.com Preclinical data suggest that carnitine or acetyl-L-carnitine may improve quality of life by increasing mitochondrial respiration and the release of neurotransmitters. nih.gov Studies have also highlighted the potential of carnitines to protect against neurotoxicity induced by various chemicals. nih.gov Furthermore, carnitine has been reported to have a beneficial effect on synaptic plasticity through its antioxidant and anti-inflammatory actions and its ability to regulate synaptic plasticity-related biomarkers. nih.gov
Investigations in Neurodegenerative Disease Models
The potential neuroprotective effects of Butyryl-L-carnitine and its parent compound, L-carnitine, are under investigation for neurodegenerative conditions like Alzheimer's disease. chemimpex.comnih.gov Research suggests that carnitine and its derivatives may play a role in mitigating neuronal damage by enhancing energy metabolism and reducing oxidative stress. nih.govsmolecule.com
In the context of Alzheimer's disease, studies have explored the link between acyl-carnitine levels and disease progression. For instance, a progressive decrease in acetyl-L-carnitine concentrations has been observed in individuals from healthy states to subjective memory complaint, mild cognitive impairment, and finally Alzheimer's disease. plos.org This suggests a potential disruption in the carnitine system's function, which is crucial for transporting fatty acids into the mitochondria for energy production. nih.govplos.org A deficit in the carnitine shuttle mechanism could contribute to the mitochondrial dysfunction seen in many neurodegenerative diseases. plos.org
Preclinical studies using animal models of Alzheimer's disease have shown a deficiency of several acyl-carnitines, including acetyl-L-carnitine, in brain regions critical for memory, such as the hippocampus and cerebral cortex. plos.org This finding points to a disturbed energy metabolism and transport of fatty acids within the brain. plos.org The therapeutic potential of L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR), is being explored for their ability to improve energy status, decrease oxidative stress, and prevent cell death in models of neurodegeneration. nih.gov
Table 1: Research Findings in Neurodegenerative Disease Models
| Finding | Implication | Supporting Evidence |
|---|---|---|
| Progressive decrease in acetyl-L-carnitine with cognitive decline. plos.org | Potential biomarker for Alzheimer's disease progression. | Decreased levels observed in patients with subjective memory complaint, mild cognitive impairment, and Alzheimer's disease. plos.org |
| Acyl-carnitine deficit in the hippocampus and cerebral cortex of Alzheimer's disease mouse models. plos.org | Disrupted brain energy metabolism. | Suggests impaired fatty acid transport into mitochondria. plos.org |
Studies on Central Nervous System Injury and Metabolic Imbalance
Research has indicated that Butyryl-L-carnitine may have a role in the context of central nervous system (CNS) injury and associated metabolic imbalances. A metabolomic analysis of cerebrospinal fluid (CSF) in patients with neurosyphilis, a form of CNS injury, revealed significantly increased levels of butyryl L-carnitine. frontiersin.org This suggests an alteration in the metabolic pathways involving this compound in response to the neurological damage caused by the infection. frontiersin.org
The carnitine system, including L-carnitine and its esters like Butyryl-L-carnitine, is integral to cellular energy metabolism, particularly in the transport of fatty acids for β-oxidation within the mitochondria. medchemexpress.comnih.gov In conditions of CNS injury, there can be significant metabolic disruption. The accumulation of certain acylcarnitines may indicate a bottleneck in this energy production pathway.
Furthermore, the transport of Butyryl-L-carnitine across cellular membranes is facilitated by specific transporters. nih.gov For instance, it is a substrate for the amino acid transporter ATB0,+ and also interacts with the carnitine transporter OCTN2. nih.govcaymanchem.comcaymanchem.com Understanding the function of these transporters in the context of CNS injury could provide insights into the metabolic perturbations that occur and potential avenues for intervention.
Table 2: Butyryl-L-carnitine in CNS Injury and Metabolic Imbalance
| Context | Observation | Potential Significance |
|---|---|---|
| Neurosyphilis (CNS Injury) | Significantly increased levels of butyryl L-carnitine in cerebrospinal fluid. frontiersin.org | May serve as a biomarker for the metabolic response to neurological infection. frontiersin.org |
Endocrine System Interactions and Homeostasis
The carnitine pool, which includes Butyryl-L-carnitine, has complex interactions with the endocrine system and plays a role in maintaining metabolic homeostasis. nih.gov Carnitine metabolism is intertwined with hormonal signaling and nutrient feedback loops that regulate the body's energy balance. nih.gov
Research indicates that carnitine can influence the expression and activity of various nuclear receptors, which are key regulators of cellular metabolism. nih.gov This suggests a mechanism by which the carnitine pool can directly impact gene expression related to metabolic pathways. However, under conditions of metabolic stress, such as a high-fat diet, the accumulation of certain acylcarnitines due to incomplete fat burning may negatively affect mitochondrial gene expression, leading to a cycle of metabolic dysfunction. nih.gov
Butyryl-L-carnitine itself is a butyrate ester of carnitine. caymanchem.comcaymanchem.com Butyrate is a short-chain fatty acid known for its beneficial effects on gut health and has been studied for its potential in managing conditions like ulcerative colitis. nih.govnih.gov The transport of Butyryl-L-carnitine is mediated by transporters like OCTN2 and ATB0,+, and this transport can be influenced by factors such as inflammation. nih.govnih.gov For example, the expression of ATB0,+ is upregulated in inflammatory bowel disease, a condition with significant endocrine and metabolic implications. nih.govnih.gov
Table 3: Endocrine and Metabolic Research on Carnitine Derivatives
| Area of Research | Key Findings | References |
|---|---|---|
| Nuclear Receptor Signaling | The carnitine pool can modulate the activity of nuclear receptors, influencing metabolic gene expression. nih.gov | nih.gov |
| Metabolic Stress | Accumulation of acylcarnitines during a high-fat diet may impair mitochondrial function. nih.gov | nih.gov |
| Intestinal Health | Butyryl-L-carnitine, as a source of butyrate, may have a role in conditions like inflammatory bowel disease. nih.govnih.gov | nih.govnih.gov |
Cardiovascular System Research
Butyryl-L-carnitine and the broader carnitine family are subjects of extensive research within the cardiovascular system due to their fundamental role in heart muscle energy metabolism. chemimpex.comchemimpex.com The heart relies heavily on the oxidation of fatty acids for its energy needs, a process that is dependent on carnitine to transport these fatty acids into the mitochondria. nih.govoup.com
Elevated levels of certain acylcarnitines, including isobutyryl-L-carnitine, have been associated with conditions like coronary artery disease and left ventricular dysfunction during surgical ischemia/reperfusion. caymanchem.com This suggests that alterations in carnitine metabolism may be indicative of or contribute to cardiovascular pathology. Butyryl-L-carnitine itself has been identified as a potential biomarker in plasma for the diagnosis and prognosis of heart failure, signaling abnormal lipid and energy metabolism. targetmol.com
However, the role of L-carnitine in cardiovascular disease is complex and not without controversy. Some studies suggest potential benefits of carnitine supplementation in improving cardiac function and reducing ischemic injury. mdpi.com Conversely, other research, including Mendelian randomization studies, has indicated that genetically predicted higher levels of L-carnitine may be associated with an increased risk of coronary artery disease, particularly in men. nih.gov These findings highlight the need for further research to fully understand the nuanced role of carnitine and its derivatives in cardiovascular health. nih.gov
Table 4: Research Highlights on Butyryl-L-carnitine and Cardiovascular Health
| Research Focus | Key Findings | Source |
|---|---|---|
| Heart Failure Biomarker | Butyryl-L-carnitine is a potential plasma biomarker for heart failure. targetmol.com | targetmol.com |
| Myocardial Metabolism | Altered acylcarnitine profiles are observed in coronary artery disease and during cardiac surgery. caymanchem.com | caymanchem.com |
| Cardiovascular Risk | Genetically predicted higher L-carnitine levels may be associated with an increased risk of coronary artery disease. nih.gov | nih.gov |
Butyryl L Carnitine Chloride in Disease Etiology and Biomarker Discovery
Research in Inherited Metabolic Disorders
Inherited metabolic disorders, often referred to as inborn errors of metabolism, are genetic conditions that result in metabolism problems. Butyryl-L-carnitine has been identified as a key biomarker for several of these disorders.
Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCAD)
Short-chain acyl-CoA dehydrogenase deficiency (SCADD) is a rare autosomal recessive disorder affecting the mitochondrial beta-oxidation of short-chain fatty acids. e-cep.org The deficiency is caused by mutations in the ACADS gene, which codes for the short-chain acyl-CoA dehydrogenase enzyme. e-cep.org This enzyme's role is to catalyze the first step in the beta-oxidation of short-chain fatty acids, specifically the dehydrogenation of butyryl-CoA. nih.gov
In individuals with SCADD, the impaired activity of this enzyme leads to the accumulation of butyryl-CoA. nih.gov This excess butyryl-CoA is then converted into other metabolites, including butyrylcarnitine (B1668139) (also known as C4-carnitine). e-cep.orgnih.gov Consequently, elevated levels of butyrylcarnitine in the blood are a primary biochemical marker used in the diagnosis of SCADD, often detected through newborn screening programs. e-cep.orgmedkoo.com One case report detailed a 15-month-old asymptomatic male diagnosed with SCADD through newborn screening, who presented with a butyrylcarnitine concentration of 2.25 µmol/L (normal range <0.99 µmol/L). e-cep.org
| Biomarker | Condition | Significance |
| Butyrylcarnitine (C4) | Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) | Elevated levels in blood are a primary diagnostic marker. e-cep.orgmedkoo.com |
Glutaric Acidemia Type II
Glutaric acidemia type II (GA-II), also known as multiple acyl-CoA dehydrogenase deficiency (MADD), is an autosomal recessive disorder of fatty acid and amino acid oxidation. uu.nlnih.gov It is caused by defects in either electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETF-QO). nih.gov These defects lead to the impaired function of multiple mitochondrial dehydrogenases. uu.nl
Butyrylcarnitine is a major biological marker for GA-II. lumiprobe.com The metabolic block in GA-II results in the accumulation of various acyl-CoAs, including butyryl-CoA, which are then esterified to carnitine. This leads to increased levels of several acylcarnitines, with butyrylcarnitine being one of the prominent ones. uu.nl The combination of elevated butyrylcarnitine and other acylcarnitines is a key diagnostic feature of this disorder. loinc.org
Isobutyrylglycinuria and Ethylmalonic Encephalopathy
Butyrylcarnitine also serves as a biomarker for isobutyrylglycinuria and ethylmalonic encephalopathy. lumiprobe.comloinc.org In isobutyryl-CoA dehydrogenase deficiency, a disorder of valine metabolism, the accumulation of isobutyryl-CoA leads to the formation of isobutyrylcarnitine (B1203888). nih.gov As standard tandem mass spectrometry may not distinguish between butyrylcarnitine and isobutyrylcarnitine (both C4 acylcarnitines), elevated C4 levels can indicate either condition. nih.gov Similarly, in ethylmalonic encephalopathy, elevated levels of C4-acylcarnitine are observed. nih.govhmdb.ca Therefore, an elevated level of butyrylcarnitine, often in conjunction with other specific markers, is an important finding in the diagnostic workup for these conditions. loinc.org
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency
Elevated levels of butyrylcarnitine have also been noted in patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. medkoo.com VLCAD deficiency is another inherited disorder of fatty acid oxidation, affecting the breakdown of long-chain fatty acids. While the primary markers for VLCAD deficiency are long-chain acylcarnitines, secondary metabolic disturbances can sometimes lead to an increase in shorter-chain acylcarnitines like butyrylcarnitine.
Investigations in Gastrointestinal Health and Inflammation
Beyond inherited metabolic disorders, Butyryl-L-carnitine is being investigated for its potential roles in gastrointestinal health, particularly in the context of inflammatory conditions.
Inflammatory Bowel Disease Research
Inflammatory bowel disease (IBD) is a term for two conditions (Crohn's disease and ulcerative colitis) that are characterized by chronic inflammation of the gastrointestinal tract. Butyrate (B1204436), a short-chain fatty acid, is a primary energy source for colonocytes and has been shown to have anti-inflammatory properties. mdpi.com L-carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for energy production. mdpi.com
Butyryl-L-carnitine has been proposed as a potential prodrug for the treatment of IBD, as it can deliver both butyrate and L-carnitine to the intestinal cells. smolecule.comnih.gov Research has shown that Butyryl-L-carnitine can be transported into intestinal cells by the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. nih.govnih.govphysiology.org Interestingly, the expression of ATB0,+ is upregulated in the presence of bowel inflammation, which could potentially enhance the uptake of Butyryl-L-carnitine in affected areas. nih.govnih.govphysiology.org Studies have demonstrated that Butyryl-L-carnitine inhibits glycine (B1666218) transport mediated by ATB0,+ and carnitine uptake mediated by OCTN2, indicating its interaction with these transporters. nih.govnih.gov
| Transporter | Substrate | Significance in IBD Research |
| OCTN2 | Butyryl-L-carnitine | High-affinity, low-capacity transporter for Butyryl-L-carnitine. nih.gov |
| ATB0,+ | Butyryl-L-carnitine | Low-affinity, high-capacity transporter for Butyryl-L-carnitine; upregulated in inflammation. nih.govnih.gov |
Celiac Disease Studies
Butyryl-L-carnitine has emerged as a metabolite of interest in the study of Celiac Disease (CeD), an immune-mediated disorder characterized by intestinal inflammation and villous atrophy triggered by gluten. Metabolomic studies have identified altered levels of Butyryl-L-carnitine in CeD patients, suggesting its potential as a biomarker.
Research has indicated that the fasting plasma carnitine ester profile is altered in adults with CeD, even in those maintained on a long-term gluten-free diet. sigmaaldrich.com Specifically, Butyrylcarnitine has been found to be elevated in these patients. sigmaaldrich.comhmdb.ca This alteration is situated within a broader context of disturbed lipid metabolism, a known consequence of CeD due to the reduced surface area of the small intestine impairing nutrient absorption. mdpi.com
The underlying mechanism may be linked to the function of carnitine transporters. L-carnitine is absorbed in the intestine via specific transporters, including OCTN2 (Organic Cation Transporter Novel 2). nih.gov Studies have shown that OCTN2 expression is decreased in the intestinal tissue of untreated CeD patients. nih.gov This reduction could impair the absorption of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production. nih.gov The resulting carnitine deficiency and altered acylcarnitine profiles, including elevated Butyryl-L-carnitine, may reflect the metabolic stress and mitochondrial dysfunction occurring in the intestinal cells. nih.govnih.gov
Table 1: Research Findings on Carnitine Metabolism in Celiac Disease
| Study Aspect | Finding | Implication | Reference |
| Metabolite Level | Elevated plasma Butyrylcarnitine | Potential biomarker for Celiac Disease | sigmaaldrich.comhmdb.ca |
| Transporter Expression | Decreased OCTN2 transporter levels in untreated CeD | Impaired intestinal absorption of carnitine | nih.gov |
| Clinical Symptom | Fatigue is a common symptom in CeD | Linked to decreased muscle energy production from impaired carnitine-dependent fatty acid oxidation | nih.gov |
| Related Condition | Loss-of-function mutations in OCTN2 associated with Inflammatory Bowel Disease (IBD) | Highlights the importance of carnitine transport in intestinal health | nih.gov |
Research in Metabolic Dysfunction
Butyryl-L-carnitine chloride is a key compound in research focused on metabolic disorders, primarily due to its integral role in cellular energy metabolism and mitochondrial function. chemimpex.com As an acylcarnitine, it is an endogenous metabolite involved in the transport and metabolism of fatty acids. targetmol.comsmolecule.com Consequently, its circulating levels can serve as an indicator of abnormal lipid and energy metabolism, making it a valuable biomarker in studies of obesity and diabetes. chemimpex.comtargetmol.com
Obesity Research
In the context of obesity, Butyryl-L-carnitine levels have been shown to correlate with metabolic health status. Research comparing lean, healthy individuals with those who are obese and metabolically well, obese with metabolic syndrome, or obese with type 2 diabetes has found that levels of acylcarnitines derived from branched-chain amino acids (BCAAs), such as Butyrylcarnitine, are often increased in individuals with obesity. semanticscholar.org
These findings suggest that even in obese individuals considered "metabolically well," their metabolite profiles, including Butyryl-L-carnitine, may trend towards those seen in metabolically unhealthy states. semanticscholar.org The biochemical disturbances associated with obesity appear to involve multiple pathways beyond just BCAA metabolism. semanticscholar.org Mechanistically, studies suggest that the metabolic stress induced by obesity and high lipid levels can negatively impact the activity of carnitine acetyltransferase (CrAT). nih.gov This mitochondrial enzyme is crucial for managing the balance between acetyl-CoA and acetylcarnitine, which influences the switch between fatty acid and glucose oxidation. nih.gov Diminished CrAT activity in the context of obesity could contribute to the impaired glucose disposal and insulin (B600854) resistance characteristic of the condition. nih.gov The compound butyrate, a component of Butyryl-L-carnitine, has also been shown to have beneficial effects on metabolic health, including ameliorating insulin resistance and weight gain in some studies. nih.govresearchgate.net
Table 2: Butyrylcarnitine Levels Across a Spectrum of Metabolic Health
| Group Comparison | Finding on BCAA-associated Acylcarnitines (e.g., Butyrylcarnitine) | Statistical Significance (p-value) | Reference |
| Obesity Effect (Obese vs. Lean) | Increased | < 0.0001 - 0.0003 | semanticscholar.org |
| Metabolic Syndrome Effect (Metabolically Unwell vs. Well) | Increased | < 0.0001 - 0.0006 | semanticscholar.org |
| Diabetes Effect (T2D vs. Non-diabetic) | Increased | < 0.0001 | semanticscholar.org |
Diabetes Mellitus Studies
Dysregulated fatty acid metabolism is a hallmark of type 2 diabetes (T2D) and is closely associated with the development of insulin resistance. d-nb.info L-carnitine and its derivatives, including Butyryl-L-carnitine, play an indispensable role in lipid metabolism by facilitating the β-oxidation of long-chain fatty acids. d-nb.info
Metabolomic studies have revealed that individuals with T2D exhibit increased levels of certain acylcarnitines, including Butyrylcarnitine. semanticscholar.org This alteration is consistent with the theory of mitochondrial stress and incomplete fatty acid oxidation in diabetic states. Animal studies have shown that supplementation with L-carnitine can improve insulin-stimulated glucose disposal and increase systemic carbohydrate oxidation, which corresponds with a significant rise in circulating acylcarnitines. nih.gov A meta-analysis of randomized controlled trials concluded that L-carnitine supplementation can lead to significant reductions in key glycemic control markers, including fasting plasma glucose, insulin levels, and HOMA-IR (a measure of insulin resistance). nih.gov These findings suggest that while endogenous levels of Butyryl-L-carnitine may be elevated in T2D, reflecting metabolic dysregulation, the administration of carnitine may help alleviate lipid overload and improve glucose intolerance. nih.gov
Table 3: Effect of L-Carnitine Supplementation on Glycemic Control (Meta-Analysis Findings)
| Glycemic Parameter | Effect of L-Carnitine | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Reference |
| Fasting Plasma Glucose (FPG) | Significant Reduction | -4.57 | -6.88 to -2.25 | nih.gov |
| Insulin | Significant Reduction | -1.21 | -1.85 to -0.57 | nih.gov |
| HOMA-IR | Significant Reduction | -0.67 | -0.90 to -0.44 | nih.gov |
| HbA1c | Significant Reduction | -0.30 | -0.47 to -0.13 | nih.gov |
Studies on Lead Toxicity and Metabolic Reprogramming
Research into heavy metal toxicity has identified Butyryl-L-carnitine as a key metabolite affected by lead exposure. sigmaaldrich.com Studies using rat models have demonstrated that lead induces significant metabolic reprogramming. researchgate.netnih.gov
In a dose-dependent study, rats were administered low, moderate, and high doses of lead for one month. nih.gov Subsequent LC-MS analysis of their serum revealed that Butyryl-L-carnitine levels were significantly reduced in the high-lead exposure group compared to the control and lower-dose groups. researchgate.netnih.gov This reduction suggests that high levels of lead interfere with carnitine metabolism, making carnitine less available for its crucial role in energy production via fatty acid transport into the mitochondria. researchgate.net The mechanism may involve lead's ability to chelate carnitine, given the similar divalent characteristics of lead and calcium, which L-carnitine is known to chelate. researchgate.net The observed decrease in Butyryl-L-carnitine is a marker of this lead-induced systemic change in metabolism and highlights a potential pathway through which lead exerts its toxicity. nih.govnih.gov
Table 4: Effect of Dose-Dependent Lead Exposure on Serum Butyryl-L-carnitine in a Rat Model
| Exposure Group | Serum Butyryl-L-carnitine Level | Statistical Significance (vs. other groups) | Reference |
| Control | Normal | - | researchgate.netnih.gov |
| Low Lead (L-Pb) | Not significantly changed | - | researchgate.netnih.gov |
| Moderate Lead (M-Pb) | Not significantly changed | - | researchgate.netnih.gov |
| High Lead (H-Pb) | Significantly Reduced | p ≤ 0.01 | researchgate.netnih.gov |
Allergic Airway Inflammation and Lipid Metabolism Dysregulation
Investigations into the mechanisms of allergic asthma have increasingly implicated lipids as important mediators in its pathogenesis. nih.gov Multi-omics analysis of lung tissue from a mouse model of allergic airway inflammation has directly linked Butyryl-L-carnitine to the disease process.
In a study where mice were sensitized to house dust mite (HDM) allergen, an untargeted metabolomics analysis of lung tissue was performed. The results showed that of the 1316 compounds detected, 391 were significantly different between the HDM-sensitized mice and control mice. nih.gov Notably, Butyryl-L-carnitine was identified as one of the five most significantly upregulated compounds in the lungs of the allergic mice. nih.gov This finding points to a significant alteration in lipid and energy metabolism within the lung tissue during an allergic inflammatory response.
Further evidence comes from clinical research in children with problematic wheezing, where higher abundances of Butyrylcarnitine were found. researchgate.net In a subgroup of these children who experienced recurrent wheezing, those who were born prematurely had a particularly increased abundance of Butyrylcarnitine, suggesting a link between this metabolite, prematurity, and the persistence of airway problems. researchgate.net
Table 5: Top Upregulated Metabolites in Lung Tissue of Allergic Mice
| Metabolite | Change in Allergic (HDM) Mice vs. Control | Role/Significance | Reference |
| Butyryl-L-carnitine | Significantly Upregulated | Indicates altered fatty acid and energy metabolism in inflamed lung tissue | nih.gov |
| 7-8-dihydro-L-biopterin | Significantly Upregulated | Cofactor involved in neurotransmitter synthesis and nitric oxide production | nih.gov |
| Palmitoyl ethanolamide | Significantly Upregulated | Endocannabinoid-like lipid mediator with anti-inflammatory properties | nih.gov |
| Sphinganine | Significantly Upregulated | A precursor in sphingolipid metabolism, involved in cell signaling | nih.gov |
| Phosphatidylglycerol (PG[16:0/0:0]) | Significantly Upregulated | A class of phospholipids (B1166683), components of cell membranes and lung surfactant | nih.gov |
Depression Models and Central Nervous System Inflammation
The study of depression has increasingly focused on the role of neuroinflammation and metabolic dysregulation within the central nervous system (CNS). nih.govmdpi.com While research on Butyryl-L-carnitine in this context is emerging, the broader family of carnitine derivatives has been implicated in the pathophysiology of depression.
Several studies and reviews indicate that the levels of acylcarnitines are significantly altered in patients with major depressive disorder (MDD) compared to healthy controls. nih.gov Specifically, some clinical studies have found that levels of acetyl-L-carnitine (LAC), a closely related compound, are lower in patients with MDD. nih.gov This suggests that carnitine metabolism may be involved in the pathological processes of depression and that acylcarnitines could serve as potential biomarkers. nih.gov Supplementation with carnitine derivatives, particularly LAC, has been shown in some trials to improve symptoms of depression. nih.govmdpi.com
The link between carnitine metabolism and depression is likely intertwined with neuroinflammation. The inflammatory hypothesis of depression posits that increased levels of pro-inflammatory cytokines (like IL-1β, IL-6, and TNF-α) and the activation of glial cells (microglia and astrocytes) disrupt neurotransmitter systems and neuroplasticity, contributing to depressive symptoms. mdpi.comfrontiersin.org Since carnitines are vital for mitochondrial function and energy homeostasis, a deficiency or imbalance could impair neuronal resilience to inflammatory and oxidative stress, which are hallmarks of the depressed brain.
Table 6: Summary of Findings on Carnitine in Depression
| Aspect | Finding | Potential Implication | Reference |
| Biomarker Potential | Levels of acylcarnitines are significantly changed in patients with depression. | Acylcarnitines may serve as biomarkers for diagnosis or treatment response. | nih.gov |
| Specific Metabolite | Some studies report significantly lower levels of acetyl-L-carnitine (LAC) in MDD patients. | Suggests impaired mitochondrial metabolism in the CNS. | nih.gov |
| Therapeutic Potential | Supplementation with L-carnitine or its derivatives (especially LAC) may improve depressive symptoms. | Targeting carnitine metabolism could be a novel therapeutic strategy. | nih.govmdpi.com |
| Underlying Mechanism | Neuroinflammation is a key factor in depression pathophysiology. | Carnitine's role in mitochondrial health may protect neurons from inflammatory damage. | nih.govmdpi.com |
Heart Failure Progression and Myocardial Metabolism Disturbance
Heart failure (HF) is characterized by a progressive decline in the heart's ability to pump blood, a process deeply intertwined with significant disturbances in myocardial energy metabolism. nih.gov The healthy heart primarily relies on the oxidation of fatty acids for its immense energy requirements. auctoresonline.orgauctoresonline.org Carnitine and its acylated derivatives, known as acylcarnitines, are essential for this process, facilitating the transport of fatty acids across the mitochondrial membrane for beta-oxidation. auctoresonline.orgresearchgate.netcaldic.com A disruption in this metabolic pathway is a key feature in the progression of heart failure. nih.gov
Butyryl-L-carnitine, a short-chain acylcarnitine, has emerged as a biomarker indicative of these metabolic derangements. targetmol.comchemsrc.comtargetmol.com Its presence and concentration in plasma can signal abnormal lipid and energy metabolism associated with heart failure. targetmol.comchemsrc.com In the failing heart, the efficiency of fatty acid oxidation is often reduced, leading to an accumulation of metabolic intermediates. nih.gov This metabolic gridlock results in an increase in the levels of various acylcarnitines, including short-chain, medium-chain, and long-chain species, which are then released into the bloodstream. frontiersin.orgphysiology.org
Research has consistently shown that patients with heart failure exhibit a distinct and perturbed acylcarnitine profile compared to healthy individuals. One study involving heart failure patients with reduced ejection fraction found that circulating acylcarnitines were 22–79% higher, regardless of their chain length, when compared to control subjects. physiology.org This elevation was significantly associated with NT-proBNP levels, a well-established marker of heart failure severity. physiology.org The accumulation of these metabolites reflects a systemic metabolic dysfunction that extends beyond the mitochondria to other cellular organelles like peroxisomes. physiology.org
The table below summarizes findings from a study profiling circulating acylcarnitines in heart failure patients, demonstrating the widespread nature of this metabolic disturbance.
| Acylcarnitine Type | Observation in Heart Failure Patients | Potential Implication |
| All Acylcarnitines | Levels were 22-79% higher compared to controls. physiology.org | Reflects defective mitochondrial β-oxidation. physiology.org |
| Dicarboxylic-ACs | Elevated levels observed. physiology.org | Suggests dysregulated fatty acid metabolism in peroxisomes. physiology.org |
| Dihydroxy-ACs | Elevated levels observed. physiology.org | Indicates complex lipid peroxidation and metabolic stress. |
| Very Long Chain ACs | Elevated levels observed. physiology.org | Points to impaired metabolism of very-long-chain fatty acids. physiology.org |
This table is based on findings from a mass spectrometry-based analysis of circulating metabolites in heart failure patients versus control subjects. physiology.org
Furthermore, specific acylcarnitines have been identified as independent predictors of adverse outcomes in heart failure. A quantitative analysis of serum carnitines in HF patients revealed that certain species could predict all-cause mortality and rehospitalization, highlighting their prognostic value. nih.gov For instance, elevated levels of oleoyl (B10858665) L-carnitine and reduced levels of isovaleryl-L-carnitine were independently associated with an increased risk of death. nih.gov
The following table details the prognostic significance of specific carnitine derivatives in patients with heart failure, as determined by multivariate COX survival analysis. nih.gov
| Serum Carnitine | Finding | Associated Risk (Hazard Ratio) |
| Oleoyl L-carnitine | >300 nmol/L | 2.364 for all-cause mortality nih.gov |
| Isovaleryl-L-carnitine | <100 nmol/L | 2.108 for all-cause mortality nih.gov |
| Linoleoyl-L-carnitine | >420 nmol/L | Increased risk of HF rehospitalization nih.gov |
| Succinyl carnitine | >60 nmol/L | Increased risk of HF rehospitalization nih.gov |
Data from a study on the prognostic value of serum carnitines in heart failure patients. nih.gov
This shift in the acylcarnitine profile is not merely a biomarker but is also implicated in the pathophysiology of cardiac dysfunction. The accumulation of long-chain acylcarnitines, for example, can exert toxic effects, disrupting membrane function, promoting cellular stress, and potentially leading to cardiac arrhythmias. frontiersin.org While short-chain acylcarnitines like Butyryl-L-carnitine are part of this altered metabolic signature, their accumulation is often linked to incomplete fatty acid oxidation or the breakdown of branched-chain amino acids, further underscoring the profound mitochondrial imbalance in the failing heart. nih.gov Therefore, the profiling of acylcarnitines, including Butyryl-L-carnitine, provides a window into the metabolic distress of the myocardium, offering crucial diagnostic and prognostic information for managing heart failure. nih.govresearchgate.nettargetmol.com
Advanced Research Methodologies and Experimental Models
Analytical Techniques for Quantification and Identification
The accurate measurement of Butyryl-L-carnitine chloride in complex biological matrices such as plasma, urine, and tissue requires highly sensitive and specific analytical methods. portlandpress.comcreative-proteomics.com Mass spectrometry, in conjunction with separation techniques like liquid and gas chromatography, has become the gold standard for this purpose. creative-proteomics.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of Butyryl-L-carnitine and other acylcarnitines. lumiprobe.comsigmaaldrich.comsigmaaldrich.com This method offers high sensitivity and specificity, allowing for the separation of Butyryl-L-carnitine from its isomers, which is critical for accurate diagnosis of metabolic disorders. nih.govrestek.comnih.gov
The process typically involves minimal sample preparation, often limited to deproteinization of the biological sample. nih.gov The acylcarnitines are then separated on a reverse-phase or HILIC column and detected using a tandem mass spectrometer. nih.govbevital.no The use of multiple-reaction monitoring (MRM) enhances the selectivity and quantitative accuracy of the analysis. nih.gov In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov For Butyryl-L-carnitine, a common transition monitored is m/z 232.1 → 85.1. restek.com
This technique has been successfully applied to quantify Butyryl-L-carnitine in various biological samples, including human plasma and urine, aiding in the diagnosis of conditions like short-chain acyl-CoA dehydrogenase deficiency (SCADD). lumiprobe.comnih.govnih.gov For instance, a validated HPLC-MS/MS method for urine samples demonstrated a quantification range of 3–40 ng/mL for Butyryl-L-carnitine. lcms.cz
Interactive Data Table: HPLC-MS/MS Parameters for Butyryl-L-carnitine Analysis
| Parameter | Value/Description | Reference |
| Instrumentation | ACQUITY UPLC interfaced to a Xevo TQ-S Tandem Quadrupole Mass Spectrometer | lcms.cz |
| Column | ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm | waters.com |
| Mobile Phase A | 0.05% Formic Acid in 10 mM Ammonium Formate | diva-portal.org |
| Mobile Phase B | 0.05% Formic Acid in Methanol | diva-portal.org |
| Flow Rate | 0.4 mL/min | diva-portal.org |
| Detection Mode | Positive Ion Multiple Reaction Monitoring (MRM) | lcms.cz |
| MRM Transition | m/z 232.1 → 85.1 | restek.com |
| Internal Standard | Butyryl-L-carnitine-d3 | nih.govlcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of acylcarnitines, including Butyryl-L-carnitine. creative-proteomics.com This method often requires a derivatization step to increase the volatility of the acylcarnitines, making them suitable for gas chromatographic separation. researchgate.netrsc.org Common derivatization procedures involve converting the zwitterionic acylcarnitines into more volatile forms like acyloxylactones or N-demethylated propyl esters. portlandpress.comresearchgate.net
One approach involves a stable isotope dilution GC-chemical ionization-MS (GC-CI-MS) method. researchgate.netnih.gov After extraction from plasma using solid-phase cation exchange, the acylcarnitines are transformed into acyloxylactones and analyzed. researchgate.net This method allows for sensitive detection in the sub-nanomolar range. researchgate.net Another GC-MS method utilizes the conversion of acylcarnitines to their N-demethylated propyl ester derivatives, which provides good chromatographic resolution. portlandpress.com
While GC-MS can be a robust and sensitive technique, the derivatization step can add complexity to the sample preparation process. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) encompasses a broader range of techniques, including HPLC-MS/MS, and is a cornerstone in the analysis of Butyryl-L-carnitine. biomol.combiomol.comacs.org These methods are favored for their ability to analyze underivatized acylcarnitines, simplifying sample preparation and avoiding potential issues with derivatization efficiency. sigmaaldrich.com
LC-MS methods are highly versatile and have been developed for the comprehensive profiling of acylcarnitines in various biological samples. acs.org A key advantage is the ability to separate isomeric compounds, which is crucial for the differential diagnosis of certain metabolic diseases. sigmaaldrich.com For example, separating Butyryl-L-carnitine from its isomer, isobutyryl-L-carnitine, is essential for distinguishing between SCADD and isobutyryl-CoA dehydrogenase deficiency. nih.govrestek.com
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the speed and resolution of these separations. nih.govdiva-portal.org A validated UHPLC-MS/MS method has demonstrated the ability to quantify 65 different acylcarnitines, including Butyryl-L-carnitine, in a single 14-minute chromatographic run. researchgate.net
Isotopic Labeling Strategies in Metabolic Tracing
Isotopic labeling is a powerful tool in metabolic research, enabling the tracing of specific molecules through complex biochemical pathways. In the context of Butyryl-L-carnitine, stable isotope-labeled analogs serve as indispensable internal standards for accurate quantification and as tracers in metabolic studies. acs.orglumiprobe.com
Deuterium (B1214612) Labeled this compound in Metabolic Studies
Deuterium-labeled this compound, such as Butyryl-L-carnitine-d3 and Butyryl-L-carnitine-d7, are widely used in metabolic research. biomol.commedchemexpress.commedchemexpress.cominvivochem.com These labeled compounds are chemically identical to their endogenous counterparts but have a higher mass due to the presence of deuterium atoms. medchemexpress.com This mass difference allows them to be distinguished and quantified by mass spectrometry. lumiprobe.com
In metabolic tracing studies, a deuterium-labeled precursor can be introduced into a biological system, and its conversion into various metabolites can be monitored over time. This provides valuable insights into the kinetics and pathways of metabolism. The use of stable isotopes like deuterium is preferred over radioactive isotopes due to safety considerations. invivochem.com
Internal Standard Applications for Quantification
The most common application of deuterium-labeled Butyryl-L-carnitine is as an internal standard in quantitative mass spectrometry-based assays. biomol.combiomol.comcaymanchem.comglpbio.comnetascientific.comglpbio.com An internal standard is a known amount of a labeled compound that is added to a biological sample prior to analysis. lcms.cz
By using a stable isotope-labeled internal standard, such as Butyryl-L-carnitine-d3, variations in sample preparation and instrument response can be corrected for, leading to highly accurate and precise quantification of the endogenous (unlabeled) Butyryl-L-carnitine. nih.govnih.govlcms.czlumiprobe.com This technique, known as stable isotope dilution analysis, is considered the gold standard for quantitative bioanalysis. researchgate.netnih.gov For example, in a validated method for acylcarnitine quantification in urine, Butyryl-L-carnitine-d3 was used as the internal standard at a concentration of 250 ng/mL. lcms.czwaters.com
Interactive Data Table: Commonly Used Deuterated Internal Standards for Butyryl-L-carnitine
| Compound Name | Labeled Position | Application | Reference |
| Butyryl-L-carnitine-d3 chloride | N-methyl-d3 | Internal standard for GC-MS and LC-MS quantification | nih.govbiomol.comlumiprobe.comcaymanchem.com |
| Butyryl-L-carnitine-d7 chloride | Deuterium labeled | Internal standard and tracer in metabolic studies | medchemexpress.cominvivochem.com |
In Vitro Experimental Models
In vitro models are indispensable for dissecting the molecular and cellular mechanisms of action of compounds like this compound. These controlled laboratory environments allow researchers to investigate specific interactions with cellular components, such as membrane transporters and metabolic pathways, providing a foundational understanding of the compound's biological activity.
Human Retinal Pigment Epithelial (HRPE) Cell Studies
Human Retinal Pigment Epithelial (HRPE) cells serve as a valuable model for studying transport kinetics due to their ability to express specific transporter proteins. Research utilizing HRPE cells has been pivotal in characterizing the interaction of Butyryl-L-carnitine with key intestinal transporters. caymanchem.comszabo-scandic.comglpbio.com
Studies have demonstrated that Butyryl-L-carnitine acts as an inhibitor of both the carnitine transporter OCTN2 (Organic Cation/Carnitine Transporter 2) and the amino acid transporter ATB0,+. caymanchem.comsmolecule.com In HRPE cells engineered to express these transporters, Butyryl-L-carnitine was shown to block the uptake of their respective substrates, carnitine and glycine (B1666218). caymanchem.comszabo-scandic.com The inhibitory potency was quantified by determining the half-maximal inhibitory concentration (IC50), which revealed a significantly higher affinity for OCTN2 compared to ATB0,+. caymanchem.comnih.gov This research highlights the utility of the HRPE cell expression system in defining the transporter-specific interactions of Butyryl-L-carnitine and its potential role as a competitive inhibitor. nih.gov
Table 1: Inhibitory Activity of Butyryl-L-carnitine in HRPE Cells
| Transporter | Substrate | Effect of Butyryl-L-carnitine | IC50 Value | Reference |
| OCTN2 | Carnitine | Inhibition of uptake | 1.5 ± 0.3 µM | caymanchem.comnih.govnih.gov |
| ATB0,+ | Glycine | Inhibition of transport | 4.6 ± 0.7 mM | caymanchem.comnih.govnih.gov |
Xenopus Laevis Oocyte Expression Systems
The Xenopus laevis oocyte expression system is a powerful tool for electrophysiological studies of transporters. nih.gov By expressing non-native transporter proteins like human ATB0,+ and OCTN2 in the oocyte membrane, researchers can measure the electrical currents generated by the movement of charged substrates, providing direct evidence of transport. nih.govnih.gov
This model was used to confirm that Butyryl-L-carnitine is not just an inhibitor but also a transportable substrate for both ATB0,+ and OCTN2. nih.govphysiology.org In oocytes expressing human ATB0,+, the application of Butyryl-L-carnitine induced sodium-dependent inward currents, which were saturable with a Michaelis-Menten constant (K0.5) of 1.4 ± 0.1 mM. nih.govphysiology.org Similarly, in oocytes expressing human OCTN2, Butyryl-L-carnitine also induced electrogenic, sodium-dependent currents, but demonstrated a much higher affinity, with a K0.5 of 0.40 ± 0.02 µM. nih.gov These findings established ATB0,+ as a low-affinity, high-capacity transporter and OCTN2 as a high-affinity, low-capacity transporter for Butyryl-L-carnitine. nih.govphysiology.org
Table 2: Transport Kinetics of Butyryl-L-carnitine in Xenopus Laevis Oocytes
| Expressed Transporter | Measured Effect | Kinetic Parameter (K0.5) | Key Finding | Reference |
| hATB0,+ | Na+-dependent inward current | 1.4 ± 0.1 mM | Low-affinity transport | nih.govresearchgate.net |
| hOCTN2 | Na+-dependent inward current | 0.40 ± 0.02 µM | High-affinity transport | nih.gov |
Myoblastic Cell Line Research (e.g., C2C12 cells)
Myoblastic cell lines, such as C2C12 mouse myoblasts, are standard models for studying skeletal muscle biology, including myogenesis, metabolism, and the effects of various compounds on muscle cells. researchgate.netnih.gov While direct studies focusing exclusively on Butyryl-L-carnitine in C2C12 cells are limited in the reviewed literature, extensive research on L-carnitine and its derivatives in these cells provides critical context.
The primary role of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process vital for energy production in muscle. nih.gov C2C12 cells are used to study the function of carnitine transporters, such as OCTN2, which are crucial for carnitine uptake into muscle. nih.govnih.gov Research has shown that the hormonal and nutritional environment can regulate this uptake; for instance, thyroid hormones increase L-carnitine import into C2C12 cells. nih.gov Furthermore, studies have investigated the protective effects of L-carnitine supplementation against myopathy induced by drugs like zidovudine (B1683550), which can inhibit the carnitine transporter and deplete muscle carnitine levels. researchgate.netnih.gov L-carnitine treatment was found to prevent the inhibition of cell growth and lipid accumulation caused by zidovudine in C2C12 cells. researchgate.netmdpi.com Given that Butyryl-L-carnitine interacts with and is transported by OCTN2, these models are highly relevant for future studies on its specific effects on myoblast proliferation, differentiation, and mitochondrial metabolism.
In Vivo Experimental Models
In vivo models, particularly using rodents, are essential for understanding the systemic effects of a compound in a complex, living organism. These models allow for the investigation of how a substance affects metabolic and neurological functions in the context of specific diseases.
Rodent Models for Metabolic Disorders
Rodent models are widely used to simulate human metabolic disorders like obesity, diabetes, and heart failure. Butyryl-L-carnitine, as an acylcarnitine, is an important biomarker in studies of fatty acid oxidation and energy metabolism. targetmol.com Its levels can be altered in various metabolic diseases. sigmaaldrich.com
In high-fat diet (HFD)-induced obese mice, a common model for metabolic syndrome, dietary supplementation with L-carnitine has been shown to reduce body weight gain, visceral fat, glucose intolerance, hyperlipidemia, and inflammation. rsc.org While this study used L-carnitine, it provides a relevant framework for investigating Butyryl-L-carnitine, which delivers both carnitine and the short-chain fatty acid butyrate (B1204436). Furthermore, Butyryl-L-carnitine itself is identified as a biomarker for improved diagnosis and prognosis of heart failure, indicating its involvement in abnormal lipid and energy metabolism. targetmol.com Studies in rat models have also investigated the role of Butyryl-L-carnitine in counteracting metabolic disruptions caused by lead exposure. sigmaaldrich.com
Models for Neurodegenerative Conditions
Animal models are critical for investigating the mechanisms of neurodegenerative diseases and for testing potential therapeutic agents. nih.gov Acylcarnitines, including Butyryl-L-carnitine and the related compound Acetyl-L-carnitine, have been studied in various models of neurodegeneration for their roles in mitochondrial function and neuroprotection. frontiersin.orgmedchemexpress.com
A study using the 3xTg mouse model of Alzheimer's disease found significant dysregulation of carnitine metabolism. biorxiv.org Compared to wild-type mice, the Alzheimer's model mice showed higher levels of Butyryl-L-carnitine in the brain and liver, but lower levels in the serum, suggesting tissue-specific alterations in fatty acid metabolism. biorxiv.org In other neurodegeneration models, related carnitine compounds have shown protective effects. For example, in a rat model of repetitive mild traumatic brain injury, Acetyl-L-carnitine treatment mitigated neurodegeneration and functional impairment. frontiersin.org Similarly, L-carnitine demonstrated neuroprotective effects against toxicity in a rat model of mitochondrial dysfunction. nih.gov These findings highlight the importance of carnitine derivatives in brain energy metabolism and suggest that Butyryl-L-carnitine is a relevant metabolite to study in the context of neurodegenerative conditions.
Allergic Airway Inflammation Models (e.g., House Dust Mite-Sensitized Mice)
The study of Butyryl-L-carnitine in the context of allergic diseases frequently employs animal models that replicate key features of human conditions. A prominent model is the use of house dust mite (HDM)-sensitized mice, which mimics aspects of human allergic asthma, including airway hyperreactivity and inflammation. nih.govsemanticscholar.org In these models, researchers can investigate the molecular changes that occur in response to allergen exposure.
A multi-omics study utilizing BALB/cJ mice, a strain known for its Th2-dominant immune responses, investigated the effects of HDM sensitization on lung tissue. nih.gov The experimental setup involved sensitizing the mice to HDM extract and then analyzing the lung tissue using untargeted metabolomics and transcriptomics. semanticscholar.org This research demonstrated a significant inflammatory response to the HDM allergen, characterized by an increase in inflammatory cells such as macrophages, eosinophils, and polymorphonuclear leukocytes in the bronchoalveolar lavage fluid (BALF). nih.govsemanticscholar.org
Crucially, the metabolomics analysis of the lung tissue identified 391 compounds that were significantly different between the HDM-sensitized mice and the control group. nih.gov Among these, Butyryl-L-carnitine was identified as one of the five most significantly upregulated metabolites in the lungs of the HDM-sensitized mice, indicating a direct link between its accumulation and the allergic inflammatory response in this model. nih.govsemanticscholar.org This finding highlights the compound's potential involvement in the metabolic pathways that are perturbed during allergic sensitization. nih.gov
| Experimental Model | Key Research Finding | Observed Change in Butyryl-L-carnitine | Associated Pathological Features |
|---|---|---|---|
| House Dust Mite (HDM)-Sensitized BALB/cJ Mice | Multi-omics analysis of lung tissue following allergen sensitization. nih.govsemanticscholar.org | Significantly upregulated in lung tissue. nih.govsemanticscholar.org | Increased inflammatory cells (macrophages, eosinophils, PMNs) in BALF; elevated total protein in BALF. nih.govsemanticscholar.org |
Lead Exposure Models
Animal models are critical for understanding the toxicological effects of environmental contaminants like lead. Research using rat models has been instrumental in exploring the metabolic reprogramming induced by lead exposure. sigmaaldrich.comsigmaaldrich.com These studies investigate how lead toxicity disrupts biochemical pathways and how specific metabolites might be involved in these processes. sigmaaldrich.com
In vivo studies on dose-dependent lead exposure in rodent models have utilized metabolite profiling to identify specific molecular changes. researchgate.net One such study revealed that levels of Butyryl-L-carnitine were significantly reduced in the high-lead exposure group compared to control groups. researchgate.net This suggests that lead toxicity directly impacts the metabolism or availability of carnitine derivatives.
Further research highlights the potential role of Butyryl-L-carnitine in mitigating the effects of heavy metal toxicity. sigmaaldrich.comsigmaaldrich.com Studies have investigated its capacity to counteract the metabolic disruptions induced by lead, pointing towards its involvement in cellular protection mechanisms against such environmental insults. sigmaaldrich.com While the broader family of carnitines has been studied for its ameliorative effects on lead-induced toxicity, the specific modulation of Butyryl-L-carnitine levels in these models provides a more focused area for investigation into the mechanisms of lead-induced pathology. researchgate.netnih.gov
| Experimental Model | Exposure Details | Key Research Finding | Observed Change in Butyryl-L-carnitine |
|---|---|---|---|
| Rat Model of Lead Exposure | Dose-dependent lead exposure. researchgate.net | LC-MS analysis revealed altered serum metabolite profiles. researchgate.net | Significantly reduced in the high-exposure group. researchgate.net |
| Rat Model of Lead Exposure | Investigation of metabolic reprogramming. sigmaaldrich.comsigmaaldrich.com | Highlighted the role of Butyryl-L-carnitine in counteracting lead-induced metabolic disruptions. sigmaaldrich.comsigmaaldrich.com | Implicated in mitigating metabolic disruptions. sigmaaldrich.com |
Multi-Omics Approaches in Systems Biology
The investigation of Butyryl-L-carnitine has been significantly advanced by multi-omics approaches, which integrate data from different molecular levels (e.g., metabolome, transcriptome, proteome) to provide a holistic, systems-level understanding of biological processes. nih.govgoogle.com This strategy is particularly powerful for identifying biomarkers and elucidating the complex mechanisms of diseases. nih.gov
Metabolomics Profiling and Pathway Enrichment Analysis
Metabolomics, which qualitatively and quantitatively analyzes the complete set of small-molecule metabolites in a biological sample, has been a key tool in studying Butyryl-L-carnitine. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have identified Butyryl-L-carnitine as a differentially regulated metabolite in a variety of pathological conditions. frontiersin.orgmdpi.com
Once differential metabolites are identified, pathway enrichment analysis is performed using bioinformatics tools like MetaboAnalyst and databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand their biological significance. nih.govnih.gov This analysis maps the altered metabolites to specific biochemical pathways.
Allergic Inflammation : In HDM-sensitized mice, Butyryl-L-carnitine was significantly upregulated in lung tissue. nih.gov
Liver Disease : In patients with Primary Biliary Cholangitis (PBC), levels of carnitines, including Butyryl-L-carnitine, were observed to decrease as the disease progressed. scispace.com Pathway analysis revealed that these changes were associated with the reprogramming of fifteen metabolic pathways, including butanoate metabolism, glycerolipid metabolism, and primary bile acid biosynthesis. scispace.com
Diabetic Complications : A metabolomics study on diabetic retinopathy identified Butyryl-L-carnitine as a significantly altered metabolite. nih.gov Subsequent KEGG pathway analysis linked the dysregulated metabolites to pathways such as histidine metabolism, purine (B94841) metabolism, and nitrogen metabolism. nih.gov
Envenoming : In a murine model of snake envenoming, metabolomics and lipidomics analyses showed that acyl-carnitines, including Butyryl-L-carnitine, exhibited dynamic changes in plasma. mdpi.com KEGG analysis identified that the most affected metabolic pathways included aminoacyl tRNA synthesis and various amino acid metabolism pathways. mdpi.com
| Condition/Model | Sample Type | Observed Change in Butyryl-L-carnitine | Associated Pathways Identified via Enrichment Analysis |
|---|---|---|---|
| Allergic Airway Inflammation (HDM Mouse Model) | Lung Tissue | Upregulated nih.govsemanticscholar.org | Associated with metabolic, immune, and neuronal signaling pathways. nih.gov |
| Primary Biliary Cholangitis (PBC) | Serum | Decreased with disease progression. scispace.com | Butanoate metabolism, Glycolysis, Primary bile acid biosynthesis, and others. scispace.com |
| Diabetic Retinopathy | Plasma | Significantly altered. nih.gov | Histidine metabolism, Purine metabolism, Riboflavin metabolism. nih.gov |
| Snake Envenoming (Murine Model) | Plasma | Dynamic changes post-envenoming. mdpi.com | Aminoacyl tRNA synthesis, Amino acid biosynthesis and metabolism. mdpi.com |
Transcriptomics and Gene Expression Studies
Integrating metabolomics with transcriptomics (the study of the complete set of RNA transcripts) allows researchers to link changes in metabolite levels to alterations in gene expression. This integrated approach enhances the potential to unravel relevant pathways in complex diseases that have both genetic and environmental components. nih.gov
In the study of HDM-sensitized mice, researchers performed both untargeted metabolomics and transcriptomics on lung tissue. semanticscholar.org By combining these datasets, the study aimed to identify novel links between metabolic pathways and the immune and neuronal signaling pathways that are triggered by allergen sensitization. nih.gov The upregulation of Butyryl-L-carnitine, when viewed alongside the gene expression data, contributes to a more comprehensive picture of the lung's response to allergic inflammation, moving beyond a single molecule to a network-level view of the disease pathology. nih.govsemanticscholar.org This approach is vital for identifying potential new targets for therapeutic intervention. nih.gov
Integrated Proteomics and Lipidomics Investigations
The integration of metabolomics with lipidomics and proteomics provides further layers of biological insight. Lipidomics focuses on the entire set of cellular lipids, while proteomics examines the full complement of proteins.
Integrated Lipidomics : In the HDM-sensitized mouse model, untargeted metabolomics was combined with targeted lipidomics of both lung tissue and plasma. semanticscholar.org This allowed for a detailed investigation into how allergen sensitization affects lipid metabolism alongside broader metabolic changes, where Butyryl-L-carnitine was a key upregulated compound. nih.govsemanticscholar.org Similarly, a study on snake envenoming used untargeted metabolomics and lipidomics to track dynamic changes in plasma. mdpi.com It revealed a trend of increased levels of several acyl-carnitines, including Butyryl-L-carnitine, which occurred concurrently with a drop in certain phospholipids (B1166683) and an increase in triglycerides. mdpi.com Another study using lipidomic analysis on exercised skeletal muscle found that a specific genetic modification (Klf5KD) led to an increase in short-chain acyl-carnitines, including Butyryl-L-carnitine, after a training period. nih.gov
Integrated Proteomics : An integrative strategy combining proteomics and metabolomics has been proposed to reveal mechanisms in other conditions, such as wasp sting-induced acute kidney injury, demonstrating the broad applicability of this approach. mdpi.com While direct integrated proteomics studies focusing specifically on this compound are emerging, the principle of combining these omics fields is well-established for providing a more complete functional readout of a biological system. google.com
| Study Focus | Omics Integration | Key Finding Related to Butyryl-L-carnitine |
|---|---|---|
| Allergic Sensitization (HDM Mouse Model) | Metabolomics, Lipidomics, Transcriptomics nih.govsemanticscholar.org | Butyryl-L-carnitine was significantly upregulated in lung tissue, as part of a broader shift in metabolic and lipid pathways. nih.govsemanticscholar.org |
| Snake Envenoming (Murine Model) | Metabolomics, Lipidomics mdpi.com | Showed dynamic changes in plasma levels of Butyryl-L-carnitine alongside alterations in triglycerides and phospholipids. mdpi.com |
| Exercised Skeletal Muscle | Lipidomics nih.gov | Increased levels of Butyryl-L-carnitine were observed in trained muscle under specific genetic knockout conditions (Klf5KD). nih.gov |
Gene Expression, Epigenetics, and Cellular Regulation
Modulation of Gene Expression Patterns
Butyryl-L-carnitine chloride is implicated in the regulation of gene expression across different biological contexts, notably in the symbiotic relationship between plants and arbuscular mycorrhizal fungi.
Fungal Gene Expression Regulation in Arbuscular Mycorrhizal Symbiosis
Butyryl-L-carnitine, which accumulates in the roots of plants like Medicago truncatula during symbiosis with the fungus Rhizophagus irregularis, has been identified as a key signaling molecule. nih.gov This compound directly influences the transcription of specific fungal genes, playing a regulatory role in the later stages of the symbiotic relationship. nih.gov
Research combining metabolomic and transcriptomic analyses has demonstrated that butyryl-L-carnitine, along with propionyl-carnitine, is significantly more abundant in mycorrhizal roots compared to non-mycorrhizal ones. nih.gov When tested in vitro on germinating spores of R. irregularis, pure butyryl-L-carnitine was found to modulate the expression of several genes that are also regulated during the in-planta phase of the symbiosis. Specifically, at a concentration of 10⁻⁴ M, butyryl-L-carnitine activated the transcription of gene 73 and inhibited the transcription of genes 50 and 57. researchgate.net This suggests that the plant may use this and other carnitine derivatives to control fungal development and function within its roots. nih.gov
Table 1: Effect of Butyryl-L-carnitine on Rhizophagus irregularis Gene Expression
| Gene ID | Effect of Butyryl-L-carnitine (10⁻⁴ M) |
|---|---|
| Gene 73 | Activation of transcription researchgate.net |
| Gene 50 | Inhibition of transcription researchgate.net |
This table summarizes the observed regulatory effects of butyryl-L-carnitine on specific genes of the arbuscular mycorrhizal fungus R. irregularis.
Epigenetic Modifications and Metabolic Gene Influence
Butyryl-L-carnitine is connected to epigenetic regulation, primarily through its relationship with butyryl-CoA and the modification of histone proteins. These modifications are a crucial link between the cell's metabolic state and the regulation of its genome.
Role in Histone Acetylation Dynamics
Butyryl-L-carnitine can influence histone acylation, a key epigenetic mechanism for controlling gene transcription. nih.gov Histone tails, particularly their lysine (B10760008) residues, can be modified by the addition of acyl groups like acetyl, propionyl, and butyryl groups. nih.gov This process neutralizes the positive charge of the lysine, loosening the DNA from the histone and making it more accessible for transcription. nih.gov
The compound can serve as a cellular delivery vehicle for butyrate (B1204436), a known inhibitor of histone deacetylase (HDAC) enzymes. nih.gov HDACs remove acetyl groups from histones, generally leading to transcriptional repression. By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation, which is associated with active gene expression. nih.govspandidos-publications.com While acetyl-L-carnitine can directly supply acetyl groups for histone acetylation, the role of butyryl-L-carnitine is more nuanced. Some studies indicate it only weakly contributes to histone acetylation compared to acetyl-carnitine, suggesting its primary epigenetic role may be in donating butyryl groups for histone butyrylation rather than directly increasing acetylation. biorxiv.org
Impact on Mitochondrial Protein Lysine Hyperacetylation
Mitochondrial dysfunction can lead to a state of protein hyperacylation, where lysine residues on mitochondrial proteins are excessively modified with various acyl groups. This phenomenon links metabolic disturbances directly to cellular regulation. In instances of dysfunction within the electron transport chain, such as the knockout of the SDHC subunit, there is an accumulation of various acyl-carnitines, including short-, medium-, and long-chain variants. biorxiv.org This buildup corresponds to an increase in their reactive acyl-CoA counterparts within the mitochondria. biorxiv.org
This accumulation of acyl-CoAs, including butyryl-CoA, can drive the non-enzymatic acylation of lysine residues on nearby proteins, a process termed hyperacylation. biorxiv.orgjianhaidulab.com This has been observed to extend to nuclear histone proteins, with mitochondrial dysfunction leading to increased histone butyrylation and succinylation. biorxiv.org The carnitine system, particularly the enzyme carnitine acetyltransferase (CrAT), plays a crucial buffering role by converting excess acyl-CoAs into acylcarnitines, which can be transported out of the mitochondria, thus mitigating the pressure for non-enzymatic protein acylation. nih.gov Therefore, butyryl-L-carnitine levels are indicative of the metabolic state and the potential for widespread protein and histone acylation that can influence cellular organization and function. biorxiv.org
Table 2: Histone Modifications in Response to Mitochondrial Dysfunction (SDHC Knockout)
| Histone Mark | Observation |
|---|---|
| H3K27ac | Hyperacetylation biorxiv.org |
| H4K(5, 8, 12, 16)ac | Hyperacetylation biorxiv.org |
| H3 Butyrylation | Increased biorxiv.org |
This table shows the changes in histone post-translational modifications (PTMs) in a cell line with mitochondrial dysfunction, which is associated with the accumulation of acyl-carnitines.
Interactions and Synergistic Research Approaches
Butyrate (B1204436) Delivery Systems Research
Butyryl-L-carnitine has been identified as a promising prodrug for delivering both butyrate and L-carnitine to intestinal cells, a topic of significant interest for conditions like inflammatory bowel disease (IBD). spandidos-publications.comnih.govphysiology.org Butyrate, a short-chain fatty acid, is a key energy source for colonocytes and possesses anti-inflammatory properties, but its therapeutic use is limited by rapid metabolism. spandidos-publications.comnih.gov Butyryl-L-carnitine is designed to overcome this by masking butyrate as an ester, allowing it to reach the colon more effectively.
The transport mechanism of Butyryl-L-carnitine into intestinal epithelial cells is a critical area of this research. Studies have demonstrated that it is a transportable substrate for at least two carrier systems: the organic cation/carnitine transporter 2 (OCTN2) and the amino acid transporter B0,+ (ATB0,+). nih.govphysiology.org
OCTN2 acts as a high-affinity, low-capacity transporter for Butyryl-L-carnitine. nih.govphysiology.org
ATB0,+ functions as a low-affinity, high-capacity transporter. nih.govphysiology.org
This dual transport capability is particularly relevant in inflammatory conditions. Research has shown that while OCTN2 expression may be reduced in IBD, the expression of ATB0,+ is significantly upregulated in inflamed colonic cells. nih.gov This suggests that Butyryl-L-carnitine could be an effective delivery system for butyrate precisely at the sites of inflammation, where the primary transporter for L-carnitine is compromised. nih.gov The transport of Butyryl-L-carnitine via ATB0,+ offers a targeted approach to deliver the anti-inflammatory benefits of butyrate and replenish carnitine levels in inflamed intestinal cells. nih.gov
Experimental studies have quantified the interaction of Butyryl-L-carnitine with these transporters. In studies using cloned human transporters expressed in cell systems, Butyryl-L-carnitine was shown to competitively inhibit carnitine transport via OCTN2 and glycine (B1666218) transport via ATB0,+. nih.govphysiology.org
Table 1: Interaction of Butyryl-L-carnitine with Intestinal Transporters
| Transporter | Affinity Type | Substrate Interaction | IC₅₀ Value | Research Context |
|---|---|---|---|---|
| OCTN2 | High-Affinity / Low-Capacity | Inhibits carnitine uptake | 1.5 ± 0.3 µM nih.govphysiology.org | Primary carnitine transporter, expression may be reduced in IBD. nih.gov |
| ATB0,+ | Low-Affinity / High-Capacity | Inhibits glycine transport | 4.6 ± 0.7 mM nih.govphysiology.org | Upregulated in inflamed colonic cells, providing a targeted delivery route. nih.gov |
Co-Administration Studies with L-Carnitine and Other Compounds
The potential for Butyryl-L-carnitine to work synergistically with other compounds is an emerging area of research. While direct co-administration studies involving Butyryl-L-carnitine are limited, research on its constituent molecules (L-carnitine and butyrate) and related acylcarnitines provides a basis for exploring synergistic approaches.
One notable study investigated the combined effects of butyrate and Acetyl-L-carnitine (ALCAR) , a compound structurally similar to Butyryl-L-carnitine, on colon cancer cells (SW480). The study found that while butyrate alone induced cell death, the combination with ALCAR significantly potentiated this effect. spandidos-publications.com This suggests that the carnitine moiety can enhance the anticarcinogenic properties of butyrate. spandidos-publications.com
Table 2: Synergistic Effect of Acetyl-L-carnitine (ALCAR) and Butyrate on Colon Cancer Cells
| Treatment | Effect on Cell Death (vs. Control) | Key Findings |
|---|---|---|
| Butyrate (3 mM) | Significant increase spandidos-publications.com | Induces apoptosis and cell death. spandidos-publications.com |
| ALCAR (5 mM) | Significant increase spandidos-publications.com | Induces cell death independently. spandidos-publications.com |
| Butyrate (3 mM) + ALCAR (5 mM) | Significantly greater increase than butyrate alone spandidos-publications.com | ALCAR potentiates the cell mortality effect of butyrate. spandidos-publications.com |
Furthermore, patents have been filed for compositions that combine L-carnitine or its alkanoyl derivatives, such as Butyryl-L-carnitine, with other therapeutic agents. These include:
Anticancer Agents: A patent describes the co-administration of alkanoyl L-carnitines with anticancer drugs like taxol. The combination is proposed to protect against side effects such as neutropenia and neuropathy without interfering with the drug's anticancer activity. Propionyl L-carnitine, another short-chain acylcarnitine, was noted for showing an unexpected synergistic effect in combination with taxol. google.com
Neuroprotective Agents: Another patent application covers the combination of L-carnitine or its alkanoyl derivatives with resveratrol, a polyphenol with antioxidant properties, for the prevention or treatment of cerebral disorders. The combination was reported to have a synergistic protective effect. google.com
Research has also demonstrated synergistic effects when L-carnitine and Acetyl-L-carnitine are co-administered. A combined treatment was found to be effective in improving sperm motility in men with asthenozoospermia. nih.gov In colorectal cancer cells, the combined treatment of L-carnitine and Acetyl-L-carnitine showed a greater effect on reducing tumor cell growth and inducing metabolic dysfunction than either compound alone. researchgate.netnih.gov These findings support the concept of combining different forms of carnitine to achieve enhanced therapeutic outcomes.
Theoretical Frameworks and Conceptual Advances
Expanding Understanding of the Carnitine Pool in Metabolic Physiology
The composition of the carnitine pool is not static; it fluctuates significantly in response to various physiological and pathological conditions. informnetwork.org At rest, skeletal muscle, which holds the vast majority of the body's carnitine, maintains a high ratio of free carnitine to acylcarnitines. mdpi.com This distribution ensures a ready supply of free carnitine to facilitate fatty acid oxidation as required. However, during states of high energy demand, such as intense exercise, or in metabolic states like fasting, the profile of the carnitine pool shifts dramatically. informnetwork.orgcambridge.org An increase in acetyl-CoA from glycolysis and pyruvate (B1213749) dehydrogenase activity leads to the formation of acetyl-L-carnitine, a key short-chain acylcarnitine. This conversion is crucial for buffering the mitochondrial acetyl-CoA/CoASH ratio, a key regulatory node in metabolism. By converting acetyl-CoA to acetyl-L-carnitine, the cell frees up coenzyme A (CoA) to participate in other vital reactions, including the Krebs cycle and the continued oxidation of pyruvate. mdpi.com
In pathological states, such as inborn errors of metabolism or chronic diseases like end-stage renal disease, the acylcarnitine profile becomes a valuable diagnostic and prognostic tool. informnetwork.orgoup.com For instance, in fatty acid oxidation disorders (FAODs), specific acylcarnitine species accumulate depending on the site of the enzymatic block. informnetwork.org This has been instrumental in newborn screening programs for the early detection of these disorders. nih.gov The table below illustrates the typical distribution of the carnitine pool in different states, highlighting its dynamic nature.
Butyryl-L-carnitine Chloride as a Metabolic Hub Regulator
Butyryl-L-carnitine, a short-chain acylcarnitine, is emerging as a significant molecule in the regulation of metabolic pathways, acting as more than just an intermediate of short-chain fatty acid metabolism. smolecule.com Its chloride salt form, this compound, is a stable compound that serves as a valuable tool in metabolic research. targetmol.com The regulatory potential of Butyryl-L-carnitine stems from its multiple interactions within the cellular metabolic network, including its role as a transportable substrate, a modulator of key transport proteins, and a potential precursor for signaling molecules.
One of the key regulatory actions of Butyryl-L-carnitine is its interaction with carnitine transporters. Research has demonstrated that Butyryl-L-carnitine can competitively inhibit the organic cation/carnitine transporter 2 (OCTN2), the primary transporter responsible for cellular carnitine uptake. smolecule.comnih.gov This inhibition affects the intracellular availability of free carnitine, which can, in turn, modulate the rate of long-chain fatty acid oxidation. Furthermore, Butyryl-L-carnitine has been shown to inhibit the amino acid transporter ATB0,+, indicating a broader influence on nutrient transport and cellular metabolism. nih.gov The inhibitory constants (IC50) from these studies highlight the potency of this regulation.
Moreover, Butyryl-L-carnitine can act as a prodrug, delivering butyrate (B1204436) to cells. nih.gov Butyrate, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor and an energy substrate. Recent findings suggest that butyrate can enhance the activity of carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in long-chain fatty acid oxidation, by antagonizing the inhibitory effect of malonyl-CoA. pnas.org By increasing CPT1A activity, Butyryl-L-carnitine can indirectly promote the oxidation of long-chain fatty acids, demonstrating its role as a regulator that integrates different aspects of lipid metabolism.
Elevated levels of Butyryl-L-carnitine in plasma have been identified as a biomarker for certain metabolic disorders, reflecting underlying dysregulation in fatty acid and amino acid metabolism. targetmol.comhmdb.ca For example, its accumulation is a hallmark of short-chain acyl-CoA dehydrogenase (SCAD) deficiency. hmdb.ca This highlights the importance of Butyryl-L-carnitine not only as a regulator but also as an indicator of metabolic health.
Future Directions and Emerging Research Avenues
Further Elucidating Multidimensional Mechanisms of the Carnitine Pool
The carnitine pool, which includes L-carnitine and its various acyl derivatives like Butyryl-L-carnitine, is fundamental to cellular energy metabolism nih.gov. Its primary, well-established role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for ATP production nih.govmdpi.com. However, emerging research indicates that the functions of the carnitine pool extend far beyond fatty acid oxidation, encompassing broader biological processes nih.gov. Future research on Butyryl-L-carnitine is poised to further clarify these complex mechanisms.
A key area for investigation is the precise role of Butyryl-L-carnitine in maintaining mitochondrial homeostasis and integrity nih.gov. Carnitine homeostasis is crucial for healthy mitochondrial function, and its disruption can impair energy production nih.govnih.gov. The acyl-to-free carnitine ratio is a significant indicator of mitochondrial health; a high ratio suggests a diminished capacity for energy production nih.gov. By studying the dynamics of Butyryl-L-carnitine within the acylcarnitine profile, researchers can gain deeper insights into how it influences mitochondrial function under various physiological and pathological conditions.
Furthermore, the carnitine pool is implicated in regulating inflammation and immune homeostasis nih.gov. Carnitine has demonstrated anti-inflammatory properties by inhibiting key transcription factors like NF-κB and reducing the levels of pro-inflammatory cytokines nih.gov. As a butyrate (B1204436) ester of carnitine, Butyryl-L-carnitine may possess unique immunomodulatory effects, given that butyrate itself is a known anti-inflammatory agent in the gut nih.govnih.gov. Future studies should aim to dissect the specific pathways through which Butyryl-L-carnitine influences immune cell function and inflammatory signaling. This research will be vital for understanding its potential therapeutic applications in inflammatory conditions.
Exploring Specific Expression Patterns in Different Cell Types and Tissues
The physiological effects of Butyryl-L-carnitine are intrinsically linked to its transport and distribution across different cell types and tissues. This process is primarily mediated by specific transporters, and understanding their expression patterns is a critical avenue for future research. According to the Human Metabolome Database, Butyryl-L-carnitine has been identified in fibroblasts and the placenta, with a cellular location that is extracellular and within the membrane nih.govhmdb.ca.
Detailed research has identified two key transporters for Butyryl-L-carnitine: the organic cation/carnitine transporter OCTN2 (Slc22a5) and the amino acid transporter ATB0,+ nih.govnih.gov. These transporters exhibit distinct kinetic properties and expression profiles, which have significant implications for the tissue-specific roles of Butyryl-L-carnitine. OCTN2 is a high-affinity, low-capacity transporter for Butyryl-L-carnitine, while ATB0,+ functions as a low-affinity, high-capacity transporter nih.govnih.gov. OCTN2 is widely expressed in tissues that rely heavily on fatty acid oxidation, such as the heart, skeletal muscle, and kidneys nih.govnih.gov.
The differential expression of these transporters in disease states presents a compelling area for further exploration. For instance, in inflammatory bowel disease (IBD), the expression of the high-affinity carnitine transporter OCTN2 is reduced, potentially leading to a local carnitine deficiency nih.govnih.gov. Conversely, the expression of ATB0,+ is significantly upregulated in this condition nih.govnih.gov. This reciprocal regulation suggests that Butyryl-L-carnitine could be strategically transported into inflamed intestinal cells via ATB0,+, even when the primary carnitine transporter is compromised nih.gov. Future research should focus on mapping the expression of these transporters in a wider range of tissues and cell types, including the brain, where Butyryl-L-carnitine is suggested to have neuroprotective effects chemimpex.com.
Transporter Kinetics for Butyryl-L-carnitine
| Transporter | Affinity (K₀.₅ or IC₅₀) | Transport Capacity | Key Tissue Locations | Reference |
|---|---|---|---|---|
| OCTN2 | 0.40 ± 0.02 µM (K₀.₅); 1.5 ± 0.3 µM (IC₅₀) | High-Affinity / Low-Capacity | Small intestine, Heart, Skeletal muscle, Kidney | nih.govnih.gov |
| ATB0,+ | 1.4 ± 0.1 mM (K₀.₅); 4.6 ± 0.7 mM (IC₅₀) | Low-Affinity / High-Capacity | Small intestine (upregulated in IBD) | nih.govnih.gov |
Analyzing Functional Evolution in Diverse Disease States
Alterations in Butyryl-L-carnitine levels have been identified as significant biomarkers in a variety of disease states, highlighting its evolving role from a simple metabolite to a key indicator of metabolic dysfunction. Analyzing how its function and concentration change throughout the progression of different diseases is a critical area for ongoing research.
In the field of inborn errors of metabolism, elevated Butyryl-L-carnitine (often measured as C4-carnitine) in newborn screening is a primary marker for rare genetic disorders nih.govnih.gov. Specifically, it is used to detect short-chain acyl-CoA dehydrogenase deficiency (SCADD) and isobutyryl-CoA dehydrogenase deficiency (IBDD) nih.govnih.govresearchgate.net. Further research is focused on identifying new biomarker ratios (e.g., C4/C5, C4/C8) to improve the accuracy of these screenings, reduce false positives, and effectively distinguish between these two distinct conditions nih.gov.
Beyond rare genetic disorders, Butyryl-L-carnitine is implicated in a range of complex diseases. Elevated levels are associated with metabolic disturbances in conditions like obesity and heart failure, serving as a potential diagnostic and prognostic indicator hmdb.cachemimpex.commedchemexpress.com. Recent studies have also uncovered a causal association between genetically predicted higher levels of Butyryl-L-carnitine and an increased risk of head and neck cancer, suggesting it may play a role in both cancer susceptibility and progression nih.gov. Its potential neuroprotective properties are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it may offer therapeutic insights chemimpex.com.
Role of Butyryl-L-carnitine in Various Disease States
| Disease Category | Specific Disease | Role of Butyryl-L-carnitine | Reference |
|---|---|---|---|
| Inborn Errors of Metabolism | Short-chain acyl-CoA dehydrogenase deficiency (SCADD) | Elevated levels are a primary biomarker | hmdb.canih.govnih.gov |
| Isobutyryl-CoA dehydrogenase deficiency (IBDD) | Elevated levels are a primary biomarker | nih.govnih.gov | |
| Cardiometabolic Disorders | Heart Failure | Elevated levels serve as a diagnostic/prognostic indicator | medchemexpress.com |
| Obesity / Diabetes | Implicated in related energy metabolism studies | hmdb.cachemimpex.com | |
| Oncology | Head and Neck Cancer | Associated with increased cancer risk and progression | medchemexpress.comnih.gov |
| Neurology | Neurodegenerative Diseases (e.g., Alzheimer's) | Investigated for potential neuroprotective effects | chemimpex.com |
| Gastroenterology | Inflammatory Bowel Disease (IBD) | Considered for targeted therapeutic delivery | nih.govnih.gov |
Development of Novel Therapeutic Strategies
The unique biochemical properties of Butyryl-L-carnitine chloride position it as a promising candidate for the development of novel therapeutic strategies. Its role as a butyrate ester of carnitine allows it to function as a potential prodrug, capable of delivering both butyrate and L-carnitine to target cells nih.govnih.gov. This dual-delivery capability is particularly relevant for conditions like inflammatory bowel disease (IBD), where butyrate serves as a key energy source for colonocytes and L-carnitine is crucial for fatty acid metabolism nih.gov. The upregulation of the ATB0,+ transporter in inflamed intestinal tissue provides a specific pathway for the targeted delivery of Butyryl-L-carnitine, making it a promising therapeutic approach for gut inflammation nih.govnih.gov.
Furthermore, the potential for Butyryl-L-carnitine to cross the blood-brain barrier opens up significant therapeutic avenues for neurological and cognitive health chemimpex.com. Its neuroprotective properties are under investigation for applications in neurodegenerative diseases chemimpex.com. The development of strategies to enhance its delivery to the central nervous system could lead to new treatments for conditions characterized by neuronal energy deficits and oxidative stress.
The development of other L-carnitine analogs, such as Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC), provides a successful precedent. These compounds have been extensively studied and are used in the management of cardiometabolic disorders, including peripheral arterial disease and congestive heart failure nih.govscispace.com. ALC has shown particular promise for brain and nerve-related conditions, while PLC has demonstrated benefits in cardiovascular health scispace.com. Building on this research, future work could focus on synthesizing and evaluating novel analogs of Butyryl-L-carnitine to optimize its pharmacokinetic profile and enhance its therapeutic efficacy for specific diseases, from metabolic disorders to neuroprotection chemimpex.comnih.gov.
Q & A
Q. Q1. What are the key biochemical roles of butyryl-L-carnitine chloride in fatty acid metabolism, and how can its activity be experimentally quantified?
this compound facilitates fatty acid transport into mitochondria for β-oxidation by forming acylcarnitine intermediates. To quantify its activity, use LC-MS or GC-MS with deuterated internal standards (e.g., butyryl-L-carnitine-d3 chloride) to ensure precision in measuring plasma/serum concentrations. Include calibration curves and validate recovery rates using spiked biological matrices .
Q. Q2. What are the solubility and stability considerations for this compound in experimental setups?
The compound is sparingly soluble in water and methanol, requiring pre-dissolution in polar solvents (e.g., methanol) followed by dilution in aqueous buffers. Stability is pH- and temperature-dependent: store at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via HPLC-UV at 210 nm, referencing purity thresholds (>95%) .
Q. Q3. How can researchers validate this compound as a biomarker in metabolic disease studies?
Employ targeted metabolomics (LC-MS/MS) to correlate its urinary or plasma levels with disease phenotypes. For example, in NAFLD/NASH studies, use ROC curve analysis to distinguish disease stages based on fold-changes (e.g., 1.5–1.9-fold elevation in advanced fibrosis) and adjust for confounders like age and BMI .
Advanced Research Questions
Q. Q4. How does this compound inhibit intestinal transporters, and what experimental models are suitable for studying this mechanism?
It competitively inhibits the carnitine transporter OCTN2 (IC₅₀ = 1.5 µM) and the amino acid transporter ATB⁰,+ (IC₅₀ = 4.6 mM) in human retinal pigment epithelial (HRPE) cells. Use polarized cell monolayers (e.g., Caco-2) in transwell assays with radiolabeled substrates (³H-carnitine or ¹⁴C-glycine) to measure apical-to-basolateral flux. Normalize data to protein content using the Lowry assay .
Q. Q5. How can contradictory data on this compound’s role in mitochondrial dysfunction be resolved?
Discrepancies may arise from tissue-specific expression of OCTN2 or variations in β-oxidation efficiency. Design studies with genetic knockdown models (siRNA/OCTN2) and parallel measurements of ATP production (luciferase assays) and acylcarnitine profiles. Cross-validate findings with isotopic tracing (¹³C-palmitate) to track flux through β-oxidation pathways .
Q. Q6. What are the best practices for incorporating this compound into in vivo studies of metabolic disorders?
Administer via intraperitoneal injection or oral gavage in rodent models, ensuring dose optimization (e.g., 10–50 mg/kg/day) based on pharmacokinetic profiling. Pair with stable isotope-labeled internal standards in tissue homogenates to correct for matrix effects. Include sham-treated controls and monitor confounding factors like gut microbiota composition, which may metabolize carnitine derivatives .
Methodological Guidance
Q. Q7. How should researchers design experiments to study this compound’s interaction with other acylcarnitines in metabolic pathways?
Use a combinatorial approach:
- Targeted metabolomics : Quantify short- and medium-chain acylcarnitines via MRM (multiple reaction monitoring) LC-MS.
- Pathway analysis : Apply tools like MetaboAnalyst to identify co-regulated metabolites (e.g., valeryl-/isovaleryl-carnitine) in KEGG pathways.
- Kinetic assays : Measure enzyme activities (e.g., carnitine palmitoyltransferase) in mitochondrial isolates using spectrophotometric NADH-coupled reactions .
Q. Q8. What statistical approaches are recommended for analyzing dose-response relationships in transporter inhibition studies?
Fit data to a sigmoidal dose-response model (variable slope) using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals and validate with ANOVA followed by post-hoc tests (Tukey’s HSD). Report effect sizes (Cohen’s d) for clinically relevant comparisons .
Data Interpretation & Reporting
Q. Q9. How can researchers ensure reproducibility when reporting this compound’s effects in metabolic studies?
- Detailed methods : Specify storage conditions, solvent preparation, and instrument parameters (e.g., LC-MS column: C18, 2.1 × 100 mm, 1.7 µm).
- Raw data access : Deposit spectra and chromatograms in repositories like MetaboLights.
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and cite primary literature for compound identity verification .
Q. Q10. What are the emerging frontiers for this compound research in precision medicine?
Explore its potential as a therapeutic target in OCTN2-deficient disorders (e.g., primary carnitine deficiency) using patient-derived iPSC models. Investigate synergies with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress in metabolic syndromes. Validate findings in multi-omics cohorts integrating genomics, proteomics, and metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
